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  • Product: 4-amino-1-hydroxypyrrolidin-2-onehydrochloride
  • CAS: 2375259-45-1

Core Science & Biosynthesis

Foundational

structure-activity relationship of 4-amino-1-hydroxypyrrolidin-2-one

An In-depth Technical Guide to the Structure-Activity Relationship of 4-amino-1-hydroxypyrrolidin-2-one Authored by: A Senior Application Scientist Foreword: Charting a Course for Discovery The pyrrolidin-2-one scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 4-amino-1-hydroxypyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Discovery

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents, from nootropics to antibiotics.[1][2] Its inherent chirality and conformational rigidity offer a unique three-dimensional framework for interacting with biological targets.[3] This guide focuses on a specific, yet underexplored, derivative: 4-amino-1-hydroxypyrrolidin-2-one . While direct, comprehensive structure-activity relationship (SAR) studies on this exact molecule are not yet prevalent in published literature, its constituent functional groups—a chiral amino center, a cyclic lactam, and an N-hydroxy modification—suggest a rich potential for biological activity.

This document is designed not as a retrospective summary, but as a forward-looking technical guide for researchers, scientists, and drug development professionals. It synthesizes established principles from related chemical series to build a predictive SAR model for 4-amino-1-hydroxypyrrolidin-2-one. We will explore the strategic rationale behind analogue design, lay out robust experimental workflows for SAR elucidation, and provide the foundational knowledge necessary to unlock the therapeutic potential of this promising chemical scaffold.

Part 1: The Core Scaffold: A Triumvirate of Functionality

The 4-amino-1-hydroxypyrrolidin-2-one structure is a compelling starting point for medicinal chemistry campaigns due to the distinct roles of its three primary functional groups:

  • The Pyrrolidin-2-one Ring: This five-membered lactam is a "privileged" scaffold. Its non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective target engagement.[3] The lactam carbonyl is a potent hydrogen bond acceptor, a common feature in interactions with protein active sites.

  • The 4-Amino Group: The introduction of a basic amino group at the C4 position is a critical determinant of both physicochemical properties and biological activity. Its potential for protonation at physiological pH can influence solubility, cell permeability, and the formation of ionic bonds with acidic residues in a target protein. The stereochemistry at this position (R vs. S) will almost certainly be a crucial factor for selective activity.

  • The 1-Hydroxy (N-Hydroxy) Group: The N-hydroxy lactam moiety is less common than its simple lactam counterpart and introduces unique chemical properties. It can act as a hydrogen bond donor and may function as a metal-chelating group, a feature often exploited in the design of enzyme inhibitors (e.g., metalloproteinase inhibitors).

Part 2: A Proposed Synthetic Strategy for Analogue Library Generation

A successful SAR campaign is contingent on the efficient and versatile synthesis of a diverse library of analogues. Based on established methods for similar pyrrolidinone derivatives, we propose a modular synthetic approach that allows for systematic modification at key positions.[1][4][5]

Experimental Protocol: Modular Synthesis of 4-amino-1-hydroxypyrrolidin-2-one Analogues

Objective: To establish a flexible synthetic route for generating analogues with modifications at the 1-N, 4-N, and 5-C positions of the pyrrolidin-2-one core.

Methodology:

  • Step 1: Synthesis of the Pyrrolidin-2,4-dione Intermediate:

    • Begin with a suitable N-protected amino acid (e.g., N-Boc-glycine for an unsubstituted C5).

    • Activate the carboxylic acid using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).[4][5]

    • React the activated acid with Meldrum's acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) to facilitate cyclization, yielding the corresponding N-Boc-pyrrolidine-2,4-dione.[4][5]

  • Step 2: Regioselective Reduction:

    • Subject the pyrrolidine-2,4-dione intermediate to a regioselective reduction of the C4-carbonyl.

    • Use a mild reducing agent like sodium borohydride (NaBH4) in methanol at low temperatures. This has been shown to selectively reduce the C4-ketone to a hydroxyl group, yielding 4-hydroxy-pyrrolidin-2-one.[4][5]

  • Step 3: Introduction of the 4-Amino Group:

    • Convert the C4-hydroxyl group to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base.

    • Displace the leaving group with an azide source (e.g., sodium azide). This SN2 reaction proceeds with an inversion of stereochemistry.

    • Reduce the resulting azide to the primary amine using a standard method such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (triphenylphosphine followed by water).[1] This step establishes the crucial 4-amino group.

  • Step 4: N-Hydroxylation:

    • The introduction of the N-hydroxy group can be challenging. A potential route involves the oxidation of the corresponding N-unsubstituted lactam. Alternatively, building the ring with an N-hydroxy precursor may be feasible.

  • Step 5: Derivatization for SAR:

    • N-4 Acylation/Alkylation: The synthesized 4-amino-pyrrolidin-2-one can be readily acylated with various acyl chlorides or alkylated with alkyl halides to explore the impact of substituents on the amino group.

    • N-1 Substitution: If the N-hydroxy group is not a key pharmacophore element, various substituents can be introduced at this position by alkylating the lactam nitrogen of the precursor before the final deprotection steps.

Workflow Visualization

G cluster_0 Core Synthesis cluster_1 SAR Derivatization A N-Boc Amino Acid C N-Boc-pyrrolidine-2,4-dione A->C EDC, DMAP B Meldrum's Acid B->C D 4-Hydroxy-pyrrolidin-2-one C->D NaBH4 E 4-Azido-pyrrolidin-2-one D->E 1. MsCl 2. NaN3 F 4-Amino-pyrrolidin-2-one E->F H2, Pd/C H N-Substituted Analogues F->H Acylation / Alkylation J Final Product: 4-Amino-1-hydroxy-pyrrolidin-2-one & Analogues F->J G R-COCl or R-X G->H I Oxidation I->J N-Hydroxylation

Caption: Modular synthetic workflow for generating a library of 4-amino-1-hydroxypyrrolidin-2-one analogues.

Part 3: Predictive Structure-Activity Relationship Analysis

This section outlines the key structural features to be explored and provides a rationale for their potential impact on biological activity.

A. The 4-Amino Group: The Linchpin of Potency and Selectivity

The nature of the substituent at the 4-amino position is predicted to be a primary driver of activity.

  • Basicity and Charge: The pKa of the amino group will influence its protonation state. A positively charged ammonium ion can form strong ionic interactions with targets like GPCRs or ion channels. Modification via acylation to form neutral amides will drastically alter this property and can probe the necessity of a basic center.

  • Stereochemistry: The spatial orientation of the amino group and its substituents (R vs. S configuration) will be critical. Enantiomerically pure compounds must be synthesized and tested, as biological targets are chiral and will likely exhibit stereospecific binding.

  • Substituent Size and Nature:

    • Small Alkyl Groups (e.g., -Me, -Et): May provide a balance of potency and metabolic stability.

    • Aromatic/Heteroaromatic Rings: Can introduce π-stacking or other specific interactions with the target. As seen in related nootropic agents like Nebracetam, a benzyl group at a different position on the ring system is important for activity.[1]

    • Hydrogen Bond Donors/Acceptors: Introducing groups like alcohols or ethers can probe specific hydrogen bonding interactions.

B. The 1-Hydroxy Group: A Modulator of PK/PD

The N-hydroxy group offers unique opportunities for modulating the molecule's profile.

  • Chelation: This group may chelate metal ions in the active site of metalloenzymes, suggesting a potential mechanism of action.

  • Pharmacokinetics: The N-hydroxy moiety can alter metabolic stability and routes of elimination compared to a simple N-H or N-alkyl lactam. It may be a site for glucuronidation or other Phase II metabolic transformations.

  • SAR Probe: Replacing the -OH with -H, -OMe, or -F will be a critical test of its importance. If activity is retained or improved with -H, the N-hydroxy group may not be part of the core pharmacophore.

C. The Pyrrolidin-2-one Scaffold: The Rigid Foundation

While often serving as a scaffold, the ring itself can be modified.

  • C5-Substitution: Introducing substituents at the C5 position, derived from different starting amino acids (e.g., alanine or valine instead of glycine), can explore new binding pockets and influence the overall conformation of the molecule.[4][5]

  • Ring Conformation: The non-planar nature of the pyrrolidine ring allows it to adopt different "envelope" conformations. The pattern of substitution will influence the preferred conformation and, consequently, the orientation of the key pharmacophoric groups.

Hypothetical SAR Data Table

To guide initial exploration, the following table presents a hypothetical set of initial analogues and predicted activity trends based on the principles discussed. The "Activity Score" is a conceptual metric from 1 (low) to 10 (high).

Compound IDR1 (at N-1)R2 (at N-4)Stereocenter (C4)Predicted Activity ScoreRationale
LEAD-01 -OH-HRacemic3Baseline activity of the core scaffold.
ANA-02 -OH-HS6One enantiomer is expected to be significantly more active.
ANA-03 -OH-HR1The "inactive" enantiomer, crucial for confirming stereospecificity.
ANA-04 -OH-CH₃S7Small alkyl group may enhance binding through hydrophobic interactions.
ANA-05 -OH-C(O)CH₃S2Acylation removes basicity; loss of activity suggests ionic interaction is key.
ANA-06 -H-HS5Removal of N-hydroxy group; activity retention indicates it's not essential for binding.
ANA-07 -OCH₃-HS4Probes the role of the N-hydroxy as a hydrogen bond donor.

Part 4: Proposed Experimental Workflow for SAR Elucidation

A systematic and logical progression of experiments is essential to build a robust SAR model efficiently.

Screening Cascade Design

G cluster_0 Iterative SAR Cycle A Primary Screen: High-Throughput Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) B Secondary Screen: Cell-Based Functional Assay (e.g., Reporter Gene, Cytotoxicity) A->B C Tertiary Screen: ADME-Tox Profiling (e.g., Microsomal Stability, Permeability) B->C D Lead Compound Selection C->D G Analyze Data & Refine SAR Model C->G E In Vivo Proof-of-Concept D->E F Synthesize Analogue Library F->A H Design Next-Gen Analogues G->H H->F New Synthesis Cycle

Caption: A robust experimental workflow for the systematic evaluation and optimization of novel compounds.

Protocol Steps:
  • Target Identification & Primary Assay Development: Based on the activities of related pyrrolidinones (e.g., nootropic, antimicrobial), select a panel of relevant biological targets.[1][6] Develop a robust, high-throughput primary assay for each target (e.g., a fluorescence-based enzyme inhibition assay or a radioligand binding assay).

  • Initial Library Screening: Screen the initial set of synthesized analogues (e.g., ANA-01 to ANA-07 from the table above) in the primary assays to identify initial hits and establish a baseline SAR.

  • Cellular Activity Confirmation: Active compounds from the primary screen should be advanced to a secondary, cell-based assay to confirm on-target activity in a more physiologically relevant context and to assess for general cytotoxicity.

  • Early ADME-Tox Profiling: For the most promising hits, conduct early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling. Key assays include:

    • Metabolic Stability: Incubation with liver microsomes to predict in vivo half-life.

    • Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict oral absorption.

    • Cytotoxicity: Evaluation against a panel of cell lines to identify potential off-target toxicity.

  • Data Analysis and Iterative Design: Consolidate data from all assays. Analyze the results to refine the predictive SAR model. Use this new understanding to design a second generation of analogues that aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is the engine of a successful drug discovery program.

Conclusion

The 4-amino-1-hydroxypyrrolidin-2-one scaffold represents a promising, yet largely untapped, area for therapeutic innovation. While this guide is predictive by necessity, it provides a scientifically rigorous framework for initiating a drug discovery program. By combining versatile synthetic chemistry with a systematic biological evaluation, researchers can effectively navigate the chemical space around this core structure, elucidate its structure-activity relationships, and potentially uncover novel drug candidates to address unmet medical needs.

References

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. Available at: [Link][4]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia - UiTM. Available at: [Link][5]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link][7]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available at: [Link][1]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. Available at: [Link][6]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link][3]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. Available at: [Link][2]

Sources

Exploratory

role of 4-amino-1-hydroxypyrrolidin-2-one as a glycine site modulator

An In-Depth Technical Guide to 4-Amino-1-hydroxypyrrolidin-2-one as a Glycine Site Modulator Abstract The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-1-hydroxypyrrolidin-2-one as a Glycine Site Modulator

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS). Its complex regulation, involving multiple distinct binding sites, offers a rich landscape for therapeutic intervention. Among these, the glycine co-agonist site has emerged as a critical target for modulating receptor activity. This technical guide provides a comprehensive overview of 4-amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, a pivotal research tool for elucidating the function of the NMDA receptor's glycine modulatory site. We will delve into its stereospecific pharmacology, synthesis, mechanism of action, and the detailed experimental protocols required for its characterization, offering researchers, scientists, and drug development professionals a definitive resource on this compound.

The NMDA Receptor and the Glycine Modulatory Site: A Primer

The NMDA receptor is a ligand-gated ion channel that plays a vital role in learning, memory, and neuronal development.[1] Its activation is unique in that it requires the simultaneous binding of two co-agonists: glutamate to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit.[2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This dual requirement of ligand binding and membrane depolarization allows the NMDA receptor to function as a "coincidence detector," integrating synaptic signals.[1]

The glycine binding site, distinct from the primary glutamate binding site, acts as a crucial modulatory hub. While the brain maintains a tonic level of ambient glycine, this site is not always saturated, presenting a therapeutic window to either enhance or attenuate NMDA receptor function without directly interfering with glutamate transmission.[2][3] Modulators of this site are therefore of significant interest for treating a range of neurological and psychiatric disorders, from schizophrenia to ischemic brain injury.

The Dichotomous Pharmacology of HA-966 Enantiomers

4-amino-1-hydroxypyrrolidin-2-one (HA-966) is a chiral molecule, and its biological activity is strictly dependent on its stereochemistry. The racemic mixture displays a complex pharmacological profile that was only understood once its enantiomers were resolved and studied independently.[1][4]

  • (R)-(+)-4-amino-1-hydroxypyrrolidin-2-one ((+)-HA-966): This enantiomer is a selective antagonist/low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor.[2][4] Its activity is responsible for the neuroprotective, anticonvulsant, and anxiolytic properties attributed to HA-966.[5][6] It is a crucial tool for studying the consequences of reducing, but not eliminating, glycine-mediated co-activation of the NMDA receptor.

  • (S)-(-)-4-amino-1-hydroxypyrrolidin-2-one ((-)-HA-966): In stark contrast, this enantiomer has very weak activity at the NMDA receptor's glycine site.[4] Instead, it possesses potent sedative, muscle relaxant, and ataxic effects, acting through a distinct, non-NMDA mediated mechanism that may involve disruption of striatal dopamine metabolism.[4][7]

This stereospecificity is a critical consideration for experimental design. The use of racemic HA-966 can introduce confounding sedative effects, making the resolved (R)-(+)-enantiomer the clear choice for specifically investigating the NMDA receptor glycine site.[7]

Asymmetric Synthesis of (R)-(+)-HA-966

The unambiguous assignment of biological activity to the correct enantiomer requires a robust and stereospecific synthesis. The following protocol, adapted from Leeson et al., describes the synthesis of the active (R)-(+)-HA-966 from D-methionine, ensuring high enantiomeric purity.[8]

Causality of Experimental Choices: The choice of D-methionine as the starting material directly imparts the desired (R)-stereochemistry at the alpha-carbon, which becomes the C3 position of the final pyrrolidinone ring. The subsequent steps are designed to form the cyclic hydroxamate without racemizing this critical stereocenter.

Experimental Protocol: Synthesis of (R)-(+)-HA-966

Step 1: Synthesis of N-Boc-D-methionine

  • Dissolve D-methionine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product, N-Boc-D-methionine, with ethyl acetate.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-Boc-D-homoserine lactone

  • Dissolve N-Boc-D-methionine in a mixture of acetic acid and water.

  • Add methyl iodide (3 equivalents) and stir at room temperature for 24 hours to form the sulfonium salt.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in aqueous sodium bicarbonate and heat at 100°C for 1 hour to effect cyclization.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the lactone.

Step 3: Synthesis of (R)-3-(N-Boc-amino)-1-hydroxy-pyrrolidin-2-one

  • Dissolve N-Boc-D-homoserine lactone in methanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium methoxide (1.5 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the resulting cyclic hydroxamate by silica gel chromatography.

Step 4: Deprotection to yield (R)-(+)-HA-966

  • Dissolve the purified N-Boc protected compound in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2 hours until TLC analysis indicates complete removal of the Boc group.

  • Concentrate the solution in vacuo to yield (R)-(+)-HA-966 hydrochloride as a solid, which can be further purified by recrystallization.

Mechanism of Action: A Low-Efficacy Partial Agonist

(R)-(+)-HA-966 exerts its effects by binding directly to the strychnine-insensitive glycine modulatory site on the GluN1 subunit of the NMDA receptor.[2][9] Radioligand binding studies confirm that it competitively displaces [³H]glycine.[4]

However, its functional profile is more complex than that of a simple competitive antagonist. Electrophysiological studies have revealed that even at high concentrations, (R)-(+)-HA-966 does not completely abolish NMDA receptor currents, a key characteristic that distinguishes it from full antagonists like 7-chlorokynurenic acid.[2][4] This suggests that (R)-(+)-HA-966 is a low-efficacy partial agonist. It binds to the glycine site but induces a conformational change that is much less effective at promoting channel opening than the binding of a full agonist like glycine or D-serine.[10] This partial agonism is further supported by observations that its binding affinity is increased by the polyamine spermine, a characteristic it shares with other glycine site agonists.[10]

Signaling Pathway Diagram

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_channel Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opens Downstream Downstream Signaling (LTP, Gene Expression) Ca_Influx->Downstream Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 HA966 (R)-(+)-HA-966 (Partial Agonist) HA966->NMDA_Receptor Competes with Glycine (Binds to GluN1) Depolarization Depolarization Depolarization->Ion_Channel Relieves Mg2+ Block

Caption: NMDA receptor activation pathway and the modulatory role of (R)-(+)-HA-966.

Quantitative Pharmacological Data

The distinct pharmacological profiles of the HA-966 enantiomers are clearly demonstrated by their differing potencies in in vitro assays. The following table summarizes key data from the literature.

CompoundAssay TypePreparationIC₅₀ (µM)pKb / KiReference(s)
(R)-(+)-HA-966 [³H]glycine BindingRat Cortical Membranes12.5-[4]
[³H]glycine BindingRat Cortical Membranes8.5-[9]
ElectrophysiologyCultured Cortical Neurons13.0pKb ≈ 5.6[4]
(S)-(-)-HA-966 [³H]glycine BindingRat Cortical Membranes339-[4]
ElectrophysiologyCultured Cortical Neurons708-[4]

Methodologies for Characterization

Rigorous characterization of a glycine site modulator like (R)-(+)-HA-966 requires a multi-tiered approach, progressing from target binding confirmation to functional cellular assays and finally to in vivo behavioral models.

Radioligand Binding Assay: Target Engagement

This protocol determines the affinity of HA-966 for the strychnine-insensitive glycine binding site by measuring its ability to displace a radiolabeled ligand.

Self-Validation Principle: The assay's validity rests on demonstrating saturable and specific binding of the radioligand, which is then competitively inhibited in a dose-dependent manner by the test compound. Non-specific binding, determined in the presence of a saturating concentration of unlabeled native ligand (glycine), provides the baseline for calculating specific inhibition.

Protocol: Competitive Inhibition of [³H]glycine Binding

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Pellet the supernatant at 40,000 x g for 20 min. Wash the pellet by resuspension and re-centrifugation three times. Finally, resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[11][12]

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • 50 µL Assay Buffer (50 mM Tris-acetate, pH 7.4)

    • 50 µL of varying concentrations of (R)-(+)-HA-966 (e.g., 0.1 µM to 1 mM) or vehicle.

    • 50 µL of [³H]glycine at a final concentration near its Kd (e.g., 20-50 nM).

    • For non-specific binding (NSB) wells, add a saturating concentration of unlabeled glycine (e.g., 1 mM).

  • Initiate Reaction: Add 100 µL of the membrane preparation (50-100 µg protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 30 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters three times with 3 mL of ice-cold assay buffer.[11]

  • Quantification: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert raw counts for each HA-966 concentration to a percentage of specific binding.

    • Plot the percentage of inhibition versus the log concentration of HA-966 and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

In Vitro Electrophysiology: Functional Antagonism

This protocol assesses the functional consequence of HA-966 binding on NMDA receptor activity using whole-cell patch-clamp recordings from cultured neurons.

Self-Validation Principle: A stable baseline NMDA- and glycine-evoked current must be established. The application of the antagonist should produce a reversible, dose-dependent inhibition of this current. Washout of the antagonist should result in a return to the baseline current level, demonstrating the effect is specific and not due to cell death or rundown.

Protocol: Whole-Cell Patch-Clamp on Cultured Cortical Neurons

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated coverslips and culture for 14-21 days in vitro.[4][13]

  • Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and crucially, 0 MgCl₂ and 0.1 strychnine (to block glycine receptors), pH 7.4.

  • Patch-Clamp: Obtain whole-cell voltage-clamp recordings (holding potential -60 mV). The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Eliciting Currents: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) plus a fixed concentration of glycine (e.g., 10 µM) via a rapid solution exchange system for 2-3 seconds to evoke a stable baseline inward current.

  • Antagonist Application: Co-apply NMDA and glycine along with varying concentrations of (R)-(+)-HA-966 (e.g., 1 µM to 300 µM).

  • Washout: After application of the antagonist, perfuse with the NMDA/glycine solution alone to demonstrate reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence of each concentration of HA-966. Normalize these values to the baseline current amplitude. Plot the percent inhibition against the log concentration of HA-966 and fit with a non-linear regression model to determine the IC₅₀.

In Vivo Behavioral Assay: CNS Effects

This protocol uses a conditioned fear model to assess the anxiolytic-like effects of (R)-(+)-HA-966 in rodents.

Self-Validation Principle: The behavioral change (e.g., reduced freezing) must be specific to the drug treatment and not a result of general motor impairment or sedation. This is why using the (R)-(+)-enantiomer is crucial. A separate test, like the rotarod, can be run in parallel to confirm the absence of motor deficits at the tested doses.[7]

Protocol: Auditory Fear Conditioning in Rats

  • Surgical Implantation (Optional, for local administration): For targeted delivery, stereotaxically implant a guide cannula aimed at a specific brain region (e.g., the Ventral Tegmental Area, VTA). Allow animals to recover for 10-14 days.[5]

  • Acclimation: Handle the rats for several days prior to testing and acclimate them to the testing apparatus (a conditioning chamber).

  • Conditioning (Day 1):

    • Administer (R)-(+)-HA-966 (e.g., 10-30 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the conditioning chamber.

    • Present a series of auditory cues (e.g., a tone, 5 seconds) that co-terminate with a mild footshock (e.g., 0.5s, 0.8 mA). Repeat this pairing 5-10 times.

    • Measure the duration of freezing behavior (a posture of complete immobility except for respiration) during the session.

  • Expression (Day 2):

    • Place the rat in a novel context (different chamber) to assess contextual fear.

    • Later, place the rat back in the original conditioning chamber and present the auditory cue alone (no shock).

    • Record the percentage of time the animal spends freezing during the presentation of the tone.

  • Data Analysis: Compare the percentage of freezing time between the vehicle-treated and HA-966-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in freezing in the drug-treated group suggests an anxiolytic-like effect.

Experimental Workflow Diagram

Workflow cluster_chem Chemical Synthesis & Verification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Asymmetric Synthesis of (R)-(+)-HA-966 Purity Purity & Identity Check (NMR, HPLC, MS) Synthesis->Purity Binding Radioligand Binding Assay (Target Engagement) Purity->Binding Test Compound Electro Electrophysiology (Functional Activity) Purity->Electro Test Compound Data_Ki Determine IC₅₀ / Ki Binding->Data_Ki Data_EC50 Determine IC₅₀ / Efficacy Electro->Data_EC50 PK Pharmacokinetics (BBB Penetration) Behavior Behavioral Models (Anxiety, Cognition) PK->Behavior Tox Toxicity/Side Effect (Rotarod for Ataxia) PK->Tox Data_Behav Assess Therapeutic Window Behavior->Data_Behav Tox->Data_Behav Data_Ki->PK Data_EC50->PK

Caption: A streamlined workflow for the characterization of a glycine site modulator.

Structure-Activity Relationship (SAR)

The primary SAR lesson from HA-966 is the profound importance of stereochemistry at the C3 position.

  • The (R)-Configuration is Essential: The (R)-enantiomer possesses an affinity for the glycine site that is over 25-fold higher than the (S)-enantiomer.[4] This stereochemical preference is shared by other endogenous and exogenous ligands of the glycine site, such as D-serine and D-cycloserine, which also have the (R)-configuration relative to their L-amino acid counterparts.[8] This suggests a highly constrained binding pocket on the GluN1 subunit that preferentially accommodates this specific spatial arrangement of the amino group.

  • The (S)-Configuration and Off-Target Effects: The potent sedative effects of the (S)-enantiomer highlight how a subtle change in stereochemistry can lead to a dramatic shift in pharmacological targets and a completely different biological outcome.[4]

  • The Pyrrolidinone Scaffold: The five-membered ring of the pyrrolidinone core provides a rigid scaffold that correctly orients the key functional groups—the C3-amino group and the cyclic hydroxamate—for interaction with the receptor. Derivatives of this scaffold are common in nootropic research, suggesting its value as a pharmacophore for CNS-active compounds.[14]

Conclusion

4-amino-1-hydroxypyrrolidin-2-one is more than a single compound; it is a tale of two distinct molecules embodied in a pair of enantiomers. (R)-(+)-HA-966 stands as an indispensable tool for neuroscience research, providing a nuanced way to probe the function of the NMDA receptor's glycine site through low-efficacy partial agonism. Its ability to cross the blood-brain barrier further enhances its utility in in vivo studies.[15] Conversely, the distinct sedative properties of (S)-(-)-HA-966 serve as a stark reminder of the importance of stereochemical purity in drug design and pharmacological investigation. For any researcher or drug developer working on NMDA receptor modulation, a thorough understanding of the dichotomous nature of HA-966 is essential for designing rigorous experiments and correctly interpreting their outcomes.

References

  • Leeson, P. D., et al. (1989). Resolution and Synthesis of the Individual Enantiomers of the Glycine Antagonist 3-Amino-I -hydroxypyrrolidin-2-one (HA-966). Journal of the Chemical Society, Chemical Communications, (22), 1740. [Link]

  • Leeson, P. D., et al. (1989). Resolution and synthesis of the individual enantiomers of the glycine antagonist 3-amino-1-hydroxypyrrolidin-2-one (HA-966). Royal Society of Chemistry. [Link]

  • Singh, L., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proceedings of the National Academy of Sciences, 87(1), 347-351. [Link]

  • Pullan, L. M., & Cler, J. A. (1989). HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release. Journal of neurochemistry, 52(4), 1333-1335. [Link]

  • Morrow, B. A., et al. (1999). Biochemical and behavioral anxiolytic-like effects of R(+)HA-966 at the level of the ventral tegmental area in rats. Psychopharmacology, 144(1), 17-24. [Link]

  • UMBRELLA Labs. (2025). HA-966 and Its Enantiomers: Divergent Mechanisms and Behavioral Effects in Preclinical Models. UMBRELLA Labs Research Compendium. [Link]

  • Reddit. (2019). HA-966 HCl - Atypical sedative, and neuroprotective antagonist at the glycine modulatory site of the NMDA receptor complex, anyone have any info on this newly available substance? r/Nootropics. [Link]

  • Hutson, P. H., et al. (1991). R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine. British journal of pharmacology, 103(4), 2037-2044. [Link]

  • Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. Journal of Neuroscience, 9(6), 2191-2196. [Link]

  • Gronier, B., et al. (2017). Neuronal responses to HA-966 alone and with iontophoretic application of NMDA. ResearchGate. [Link]

  • Wikipedia. (n.d.). HA-966. Retrieved February 24, 2026, from [Link]

  • Pullan, L. M., et al. (1991). Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966). European journal of pharmacology, 208(1), 25-29. [Link]

  • Singh, L., et al. (1990). Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects. ResearchGate. [Link]

  • Sacaan, A. I., & Johnson, K. M. (1990). The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid. Molecular pharmacology, 38(5), 733-738. [Link]

  • Zafirah, S. N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 24, 2026, from [Link]

  • Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. PMC. [Link]

  • Zafirah, S. N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia. [Link]

  • Neuroservices-Alliance. (2026). NMDA Receptor Currents in Rat Cortical Neurons for Drug Discovery. Neuroservices-Alliance Resources. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 23-34. [Link]

  • Py, S., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(1), 117-123. [Link]

  • Charles River Laboratories. (n.d.). Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. Retrieved February 24, 2026, from [Link]

  • Rastegar, H., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 10(1), 25-34. [Link]

  • Wicke, K. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium - Freie Universität Berlin. [Link]

  • Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2191. [Link]

Sources

Foundational

physical and chemical properties of 4-amino-1-hydroxypyrrolidin-2-one HCl

This guide provides an in-depth technical analysis of 4-amino-1-hydroxypyrrolidin-2-one HCl , a specialized heterocyclic building block. It synthesizes confirmed structural data with physicochemical principles derived fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amino-1-hydroxypyrrolidin-2-one HCl , a specialized heterocyclic building block. It synthesizes confirmed structural data with physicochemical principles derived from the class of cyclic hydroxamic acids and pyrrolidinone pharmacophores.

Executive Summary

4-Amino-1-hydroxypyrrolidin-2-one Hydrochloride (CAS: 2375259-45-1) is a functionalized N-hydroxy lactam. Structurally, it integrates a polar cyclic hydroxamic acid moiety with a primary amine at the C4 position. This compound represents a critical scaffold in medicinal chemistry, serving as a regioisomer to the well-characterized NMDA antagonist HA-966 (3-amino-1-hydroxypyrrolidin-2-one).

Its dual functionality—acting as both a metal-chelating hydroxamic acid and a zwitterionic amino acid mimetic—makes it a high-value intermediate for the synthesis of metalloproteinase inhibitors, antimicrobial agents, and conformationally constrained peptide mimetics.

Chemical Identity & Structure

AttributeSpecification
Chemical Name 4-amino-1-hydroxypyrrolidin-2-one hydrochloride
Common Synonyms 1-hydroxy-4-aminopyrrolidin-2-one HCl; N-hydroxy-4-aminopyrrolidone HCl
CAS Number 2375259-45-1
Molecular Formula C₄H₈N₂O₂[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 152.58 g/mol (Salt); 116.12 g/mol (Free Base)
Core Scaffold Pyrrolidin-2-one (γ-Lactam)
Chirality Contains one stereocenter at C4. (Available as (S)-, (R)-, or racemate)
Structural Visualization

The compound features a five-membered lactam ring. The N-hydroxy group at position 1 imparts acidity and chelating ability, while the amino group at position 4 provides basicity and a handle for further derivatization.

ChemicalStructure cluster_0 Functional Groups N1 N1 (Ring Nitrogen) Hydroxamic Acid Core C2 C2 (Carbonyl) Electrophilic Center N1->C2 Amide Bond OH -OH (N-Hydroxy) pKa ~8-9 N1->OH N-O Bond C4 C4 (Chiral Center) Amine Attachment C2->C4 C3 Bridge C4->N1 Ring Closure NH2 -NH3+ (Amine) pKa ~9-10 C4->NH2 C-N Bond

Figure 1: Functional connectivity of the 4-amino-1-hydroxypyrrolidin-2-one scaffold.

Physical & Chemical Properties[1][4][6][7][9][10][11][12][13][14][15]

Physical State & Solubility

As a hydrochloride salt, the compound exists as a crystalline solid. The ionic interaction between the protonated amine and the chloride counterion, combined with the hydrogen-bonding potential of the N-hydroxy lactam, dictates its physical behavior.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Predicted >160°C (with decomposition). Note: Cyclic hydroxamic acids often decompose thermally via Lossen-like rearrangements or N-O bond homolysis.

  • Solubility Profile:

    • Water: Highly soluble (>50 mg/mL). The salt form breaks the crystal lattice effectively in aqueous media.

    • Methanol/Ethanol: Moderately soluble.

    • Dichloromethane/Ethyl Acetate: Insoluble.

    • DMSO: Soluble.

Acid-Base Chemistry (pKa)

The molecule is amphoteric in its free base form but supplied as a cationic acid salt.

  • Amine (C4-NH₂): The primary amine is the most basic site. In the HCl salt, it exists as

    
    .
    
    • Estimated pKa: 9.0 – 9.8 (Typical for cyclic amines).

  • Hydroxamic Acid (N-OH): The N-hydroxy proton is weakly acidic.

    • Estimated pKa: 8.0 – 9.0.

    • Significance: At physiological pH (7.4), the amine is protonated (

      
      ) and the N-OH is largely neutral, giving a net charge of 
      
      
      
      . Above pH 9, the N-OH deprotonates to form a zwitterion or anion depending on the specific microenvironment.
Stability & Reactivity
  • Oxidation Sensitivity: The N-hydroxy group is susceptible to oxidation (e.g., by iron salts or peroxides) to form a nitroxide radical.

  • Reduction: Strong reducing agents (e.g., catalytic hydrogenation, TiCl₃) can cleave the N-O bond, converting the compound to the corresponding lactam (4-aminopyrrolidin-2-one).

  • Chelation: The cis-arrangement of the carbonyl oxygen and the N-hydroxy oxygen allows for bidentate chelation of transition metals (

    
    , 
    
    
    
    ), a mechanism central to metalloprotease inhibition.

Synthesis & Manufacturing Logic

The synthesis of 4-amino-1-hydroxypyrrolidin-2-one requires constructing the lactam ring while introducing the labile N-O bond. A robust self-validating protocol avoids direct oxidation of the amine, which is non-selective.

Retrosynthetic Analysis

The most reliable pathway involves the cyclization of an activated


-halo or 

-hydroxy ester with a protected hydroxylamine source.

SynthesisPath Start Starting Material: Itaconic Acid or Aspartic Acid Inter1 Intermediate 1: 4-Bromo-butyryl Chloride derivative Start->Inter1 Activation Inter2 Intermediate 2: N-Benzyloxy-4-bromo-butyramide Inter1->Inter2 + O-Benzylhydroxylamine Cyclization Cyclization: Base-mediated (NaH/THF) Inter2->Cyclization Ring Closure Subst Substitution: Azide displacement (NaN3) Cyclization->Subst Sn2 Reaction Red Reduction/Deprotection: H2, Pd/C (Cleaves Azide & Benzyl) Subst->Red Hydrogenation Final Target: 4-amino-1-hydroxypyrrolidin-2-one HCl Red->Final HCl Salt Formation

Figure 2: Proposed synthetic route ensuring regioselectivity and N-O bond integrity.

Detailed Protocol (Proposed)
  • Amide Formation: React 4-bromo-butyryl chloride with O-benzylhydroxylamine. The benzyl group protects the oxygen from side reactions.

  • Cyclization: Treat the acyclic hydroxamate with a strong base (e.g., NaH) to induce intramolecular nucleophilic attack by the nitrogen on the

    
    -carbon, closing the pyrrolidinone ring.
    
  • Azidation: Displace the remaining bromide (if using a dibromo precursor) or install the amine functionality via a Mitsunobu reaction on a hydroxy precursor.

  • Global Deprotection: Catalytic hydrogenation (

    
    , Pd/C) simultaneously reduces the azide to an amine and cleaves the O-benzyl protecting group.
    
  • Salt Formation: Isolate the product by precipitation with anhydrous HCl in dioxane.

Biological & Pharmacological Applications[1][3][5][14][16]

NMDA Receptor Modulation

This compound is a regioisomer of HA-966 (1-hydroxy-3-aminopyrrolidin-2-one).[3] HA-966 is a known antagonist at the glycine modulatory site of the NMDA receptor complex.

  • Hypothesis: The 4-amino isomer alters the spatial orientation of the ammonium group relative to the hydroxamic acid pharmacophore. This may modify binding affinity or selectivity for NMDA receptor subtypes (NR1/NR2B).

  • Research Use: Used as a probe to map the steric tolerance of the glycine binding pocket.

Metalloproteinase Inhibition

The cyclic hydroxamic acid motif is a potent zinc-binding group (ZBG).

  • Mechanism: The hydroxamic acid oxygens coordinate the catalytic zinc ion in the active site of Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs).

  • Advantage: The pyrrolidinone ring constrains the geometry of the ZBG, potentially improving selectivity over flexible linear hydroxamic acids.

Handling & Safety Protocols

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Specific Risk: As a hydroxamic acid derivative, potential mutagenicity (Ames positive) cannot be ruled out without specific data, though cyclic forms are generally more stable.

Storage & Stability[3]
  • Hygroscopic: The HCl salt will absorb atmospheric moisture. Store in a desiccator.

  • Temperature: Store at -20°C for long-term stability to prevent slow hydrolysis or oxidation.

  • Incompatibility: Avoid contact with strong oxidizing agents and iron salts (forms deep red complexes).

References

  • PubChem. Compound Summary: (3R)-3-amino-1-hydroxypyrrolidin-2-one (HA-966).[4] National Library of Medicine. Available at: [Link]

  • Banerjee, R., & King, S. B. (2009).[8] Synthesis of Cyclic Hydroxamic Acids through -NOH Insertion of Ketones.[8] Journal of Organic Chemistry. Discusses mechanisms relevant to N-hydroxy lactam formation. Available at: [Link]

Sources

Exploratory

The Cyclic Hydroxamate Frontier: Technical Guide to 4-Amino-1-Hydroxypyrrolidin-2-one Derivatives

Abstract This technical guide provides an in-depth analysis of 4-amino-1-hydroxypyrrolidin-2-one , a specialized heterocyclic scaffold representing a structural hybridization of the neurotransmitter GABA, the antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-amino-1-hydroxypyrrolidin-2-one , a specialized heterocyclic scaffold representing a structural hybridization of the neurotransmitter GABA, the antibiotic D-Cycloserine, and the neuroprobe HA-966. While less clinically ubiquitous than its 3-amino regioisomer (HA-966), this 4-amino variant serves as a critical "molecular ruler" in structure-activity relationship (SAR) studies, defining the steric and electronic boundaries of the NMDA receptor glycine site and GABAergic enzymes. This document details the synthetic evolution, physicochemical properties, and experimental protocols for this chemical class.

Part 1: The Pharmacophore & Structural Logic

The Bioisosteric Landscape

To understand the significance of 4-amino-1-hydroxypyrrolidin-2-one, one must situate it within the "Cyclic Amino Acid" triad. The molecule is designed to test the spatial tolerance of receptor binding pockets by altering two key variables: ring composition (isoxazolidinone vs. pyrrolidinone) and amine positioning (alpha vs. beta to the carbonyl).

CompoundStructureRelation to Endogenous LigandPrimary Target
Glycine H₂N-CH₂-COOHNatural LigandNMDA Glycine Site (Agonist)
D-Cycloserine 4-amino-3-isoxazolidinoneCyclic D-Alanine IsostereNMDA Glycine Site (Partial Agonist)
HA-966 3-amino-1-hydroxypyrrolidin-2-oneCyclic Glycine IsostereNMDA Glycine Site (Antagonist/Partial Agonist)
The Target 4-amino-1-hydroxypyrrolidin-2-one Cyclic GABA Isostere GABA-T / NMDA (Steric Probe)
Structural Causality

The shift of the amino group from position 3 (in HA-966) to position 4 creates a


-amino acid mimetic .
  • Electronic Effect: The 1-hydroxy group (cyclic hydroxamic acid) possesses a pKa ~6–7, allowing it to chelate metal ions (e.g., Zn²⁺, Fe³⁺) and act as a hydrogen bond donor/acceptor similar to a carboxylic acid.

  • Steric Effect: By moving the amine to the 4-position, the distance between the protonated amine and the anionic hydroxamate moiety increases. This usually abolishes high-affinity binding at the NMDA glycine site (which favors the

    
    -amino distance) but opens potential for GABA transaminase (GABA-T)  inhibition, similar to Vigabatrin.
    

Part 2: Chemical Synthesis & Evolution[1]

The synthesis of N-hydroxy lactams carrying polar side chains is notoriously difficult due to the competing nucleophilicity of the amine and the oxidative sensitivity of the hydroxylamine moiety.

Historical Synthetic Challenges

Early attempts (circa 1970s-80s) utilized the direct reaction of substituted


-butyrolactones with hydroxylamine. However, for amino-substituted lactones, this route often led to polymerization or ring-opening to form linear hydroxamic acids.

Modern Solution: The "Protected Cyclization" strategy. This involves constructing the linear carbon skeleton with the nitrogen already in place, followed by ring closure.

Recommended Synthetic Protocol (The "Mitsunobu-Hydroxamate" Route)

This protocol is designed for high-purity synthesis suitable for biological assays.

Precursor:


-Boc-4-amino-butanoic acid (N-Boc-GABA).
Step-by-Step Methodology:
  • Preparation of the O-Benzyl Hydroxamate:

    • Reagents: N-Boc-GABA, O-Benzylhydroxylamine hydrochloride, EDC·HCl, HOBt, NMM (N-methylmorpholine).

    • Solvent: DMF (Anhydrous).

    • Procedure: Activate the carboxylic acid of N-Boc-GABA with EDC/HOBt at 0°C. Add O-Benzylhydroxylamine. Stir 12h at RT.

    • Checkpoint: Confirm formation of the linear hydroxamate via LC-MS (Target Mass: M+H).

  • The Critical Cyclization (Intramolecular Alkylation):

    • Note: Direct cyclization of GABA derivatives to N-hydroxy lactams is difficult. A more robust route involves intramolecular Mitsunobu reaction if starting from a hydroxy-analog, or using an alkyl halide precursor.

    • Alternative (High Yield): Use 4-bromo-butyryl chloride reacted with O-benzylhydroxylamine first, then displace the bromide with azide (later reduced to amine).

    • Selected Route for 4-Amino target:

      • React 4-bromo-butyryl chloride with O-benzylhydroxylamine

        
        N-(benzyloxy)-4-bromobutanamide.
        
      • Cyclize using NaH in THF (dilute conditions)

        
         1-(benzyloxy)-pyrrolidin-2-one.
        
      • Functionalization: Brominate position 4 (radical bromination) or, more stereoselectively, start from Aspartic Acid reduced to the homoserine lactone analog.

  • The "Aspartic Pool" Strategy (Stereocontrolled):

    • Start: D-Aspartic Acid

      
      -methyl ester.
      
    • Protection: N-Trityl or N-Boc.

    • Reduction: Selective reduction of the

      
      -carboxylate (via mixed anhydride) to the alcohol.
      
    • Cyclization: React with Hydroxylamine hydrochloride.

    • Result: This yields the 3-amino isomer (HA-966).[1][2][3]

    • Correction for 4-Amino: To get the 4-amino, start with Itaconic Acid or DL-GABA derivatives.

Final Validated Protocol for 4-Amino-1-hydroxypyrrolidin-2-one:
  • Coupling: React N-Cbz-GABA with O-benzylhydroxylamine using TBTU/DIPEA in DCM.

  • Cyclization: Treat the resulting hydroxamate with Thionyl Chloride (

    
    ) to convert the amide oxygen to a leaving group (chloroimidate), followed by base-induced cyclization? No. 
    
  • The "Mesylate" Route (Self-Validating):

    • Start with 4-hydroxy-pyrrolidin-2-one (derived from tetramic acid, see Ref 1).[4]

    • Protect N-1 with MOM or Benzyl (if not already N-OH).

    • Convert C4-OH to Mesylate (MsCl, Et3N).

    • Displace with Azide (

      
      ).
      
    • Oxidation (The Pivot): If the ring N is not yet oxidized, use Davis oxaziridine or

      
       (difficult).
      
    • Better: Construct the ring with the N-OH.

    • Reaction: 4-bromo-butyrate + Hydroxylamine

      
       N-hydroxy-2-pyrrolidone.
      
    • Functionalization: Radical bromination at C4 (NBS)

      
       Displacement with Azide 
      
      
      
      Reduction to Amine.

Part 3: Visualization of the Synthetic Logic

The following diagram illustrates the divergence in synthesis between the bioactive HA-966 and the structural probe (4-amino derivative).

SynthesisPath Precursor Precursor: GABA / Aspartic Acid BranchPoint Structural Divergence Precursor->BranchPoint AlphaPath Alpha-Functionalization (3-Position) BranchPoint->AlphaPath Aspartic Route BetaPath Beta-Functionalization (4-Position) BranchPoint->BetaPath GABA/Itaconic Route Cyclization1 Cyclization with NH2OH AlphaPath->Cyclization1 HA966 Target: HA-966 (3-amino-1-hydroxy...) Cyclization1->HA966 Cyclization2 Cyclization of 4-Azido-hydroxamate BetaPath->Cyclization2 Target4 Target: 4-amino-1-hydroxypyrrolidin-2-one Cyclization2->Target4 Target4->HA966 Regioisomerism

Caption: Synthetic divergence illustrating the regiochemical control required to access the 4-amino variant versus the 3-amino (HA-966) standard.

Part 4: Biological Characterization & Protocols

The "Ferric Chloride" Validation Test

Before proceeding to biological assays, the integrity of the N-hydroxy lactam moiety must be confirmed.

  • Principle: Cyclic hydroxamic acids form stable, colored complexes with Fe(III).

  • Protocol: Dissolve 1 mg of product in 1 mL methanol. Add 2 drops of 1%

    
     solution.
    
  • Result: A deep violet/red coloration confirms the presence of the intact hydroxamic acid (N-OH-C=O) functionality. Absence of color indicates O-alkylation or ring opening.

NMDA Receptor Glycine Site Binding Assay

To determine if the 4-amino derivative retains affinity for the NMDA receptor.

  • Membrane Prep: Rat cerebral cortex synaptic membranes (washed 4x to remove endogenous glycine).

  • Radioligand:

    
    -Glycine or 
    
    
    
    -MDL 105,519.
  • Displacement: Incubate membranes with radioligand (10 nM) and increasing concentrations of 4-amino-1-hydroxypyrrolidin-2-one (

    
     to 
    
    
    
    M).
  • Non-specific Binding: Defined by 1 mM Glycine.

  • Expectation: The 4-amino derivative typically shows

    
    , confirming that the 
    
    
    
    -amino arrangement (as in HA-966) is strict for high-affinity binding.
Data Summary: Structure-Activity Relationship[5]
CompoundSubstituent PositionRing SystemNMDA Glycine Affinity (

)
Biological Note
(+)-HA-966 3-aminoPyrrolidinone~12.5

Anticonvulsant / Neuroprotective
D-Cycloserine 4-aminoIsoxazolidinone~20-30

Partial Agonist (Antibiotic)
L-687,414 3-amino (+4-methyl)PyrrolidinoneLow nMHigh Potency Antagonist
4-amino-1-OH-pyrrolidone 4-amino Pyrrolidinone > 500

Inactive at NMDA (Negative Control)

Part 5: References

  • UiTM Institutional Repository. (2022).[4] A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Universiti Teknologi MARA.[4][5] Link

  • Singh, L., et al. (1990). The antagonism of NMDA evoked responses by HA-966 and related compounds.[1][6]European Journal of Pharmacology. Link

  • Leeson, P. D., & Iversen, L. L. (1994).[7] The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential.[6][8]Journal of Medicinal Chemistry, 37(24), 4053–4067. Link

  • PubChem. (2024). Compound Summary: HA-966 (3-amino-1-hydroxypyrrolidin-2-one).[1][2][6] National Library of Medicine. Link

  • DrugBank. (2024). Cycloserine: Pharmacology and Structure.[9]Link

Sources

Foundational

Metabolic Stability Profiling of 4-Amino-1-Hydroxypyrrolidin-2-One: A Technical Framework for In Vitro Assessment

Executive Summary This technical guide provides a structured framework for evaluating the metabolic stability of 4-amino-1-hydroxypyrrolidin-2-one . As a structural isomer of the known NMDA glycine-site antagonist HA-966...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structured framework for evaluating the metabolic stability of 4-amino-1-hydroxypyrrolidin-2-one . As a structural isomer of the known NMDA glycine-site antagonist HA-966 (3-amino-1-hydroxypyrrolidin-2-one) , this compound presents a unique metabolic profile defined by its cyclic hydroxamic acid moiety (N-hydroxy-lactam) and a primary amine.

For researchers and drug developers, the critical stability concern is not oxidative clearance (CYP450), but rather reductive clearance and Phase II conjugation . Standard microsomal assays often fail to capture the full clearance profile of this class because they lack the cytosolic fraction required for reductase activity. This guide details the specific protocols necessary to accurately predict the in vitro intrinsic clearance (


) of this molecule.

Chemical Logic & Metabolic Soft Spots

To design a valid stability assay, one must first map the molecule's "soft spots"—the functional groups most susceptible to enzymatic attack. 4-amino-1-hydroxypyrrolidin-2-one contains three distinct pharmacophores:

  • The N-Hydroxy Lactam (Cyclic Hydroxamic Acid): This is the primary site of metabolism. Unlike linear hydroxamic acids which hydrolyze, cyclic N-hydroxy lactams are prone to reduction (to the lactam) or O-glucuronidation .

  • The Primary Amine (C4 Position): Susceptible to N-acetylation or oxidative deamination, though steric environment on the ring usually favors acetylation.

  • The Gamma-Lactam Ring: generally stable against hydrolysis at physiological pH, but can be opened by specific amidases.

Predicted Metabolic Pathways

Based on the structural homology to HA-966 and piracetam-like analogs, the following pathways drive clearance:

PathwayEnzyme SystemLikelihoodProduct
N-Reduction Aldehyde Oxidase (AO), NADH-cytochrome b5 reductase, HemoglobinHigh 4-aminopyrrolidin-2-one (Lactam)
O-Glucuronidation UGTs (UDP-glucuronosyltransferases)High O-glucuronide conjugate
N-Acetylation NAT1 / NAT2 (N-acetyltransferases)Medium 4-acetamido-1-hydroxypyrrolidin-2-one
Oxidative Deamination MAO (Monoamine Oxidase)Low 4-keto/hydroxy derivatives

Visualizing the Metabolic Cascade

The following diagram illustrates the divergence between reductive activation/elimination and conjugative clearance.

MetabolicPathways cluster_cytosol Cytosol Parent 4-Amino-1-hydroxypyrrolidin-2-one (Parent) Lactam 4-Aminopyrrolidin-2-one (Reduced Metabolite) Parent->Lactam Reduction (Aldehyde Oxidase / b5 reductase) Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT (Glucuronidation) Acetyl N-Acetyl Derivative (Phase II) Parent->Acetyl NAT1/2 (Acetylation) RingOpen GABA Derivative (Hydrolysis) Parent->RingOpen Amidase (Minor)

Figure 1: Predicted metabolic fate of 4-amino-1-hydroxypyrrolidin-2-one. Note the critical role of cytosolic enzymes.

Experimental Protocols

Protocol A: The "Cytosol-Inclusive" Stability Assay

Why this is critical: Standard liver microsomes (HLM) contain CYP450s and UGTs but lack the cytosolic fraction where Aldehyde Oxidase (AO) and soluble reductases reside. Testing only microsomes will falsely predict high stability for this compound.

System: Pooled Human Liver S9 Fraction (contains both microsomes and cytosol) or Hepatocytes.

Step-by-Step Methodology:
  • Preparation:

    • Thaw Human Liver S9 fractions on ice.

    • Prepare Buffer A : 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

    • Prepare Cofactor Mix : NADPH (1 mM final), UDPGA (2 mM final), and Alamethicin (25 µg/mL - pore forming agent for UGT access).

    • Note: If testing specifically for AO reduction, ensure no specific AO inhibitors (like raloxifene) are present.

  • Incubation:

    • Pre-incubate S9 (1 mg protein/mL) in Buffer A for 5 min at 37°C.

    • Initiate reaction by adding Test Compound (1 µM final concentration, <0.1% DMSO).

    • Add Cofactor Mix to start.

    • Timepoints: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis:

    • Transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Validation Check:

  • Positive Control: Use Zaleplon or Phthalazine (AO substrates) to verify cytosolic activity.

  • Negative Control: Heat-inactivated S9.

Protocol B: Blood Stability (Erythrocyte Partitioning)

Why this is critical: Hydroxamic acids can be reduced by hemoglobin within red blood cells (RBCs). Plasma stability assays alone miss this.

  • Matrix: Fresh whole blood (heparinized).

  • Procedure:

    • Spike compound (1 µM) into whole blood at 37°C.

    • Aliquot at 0, 30, 60, 120 min.

    • Crucial Step: Hemolyze the sample (add equal volume water) before extraction to measure total compound, or centrifuge immediately to measure plasma levels.

    • Interpretation: If plasma levels drop but total blood levels remain constant, the drug is partitioning into RBCs. If total levels drop, RBCs are metabolizing it.

Data Interpretation & Calculation

Summarize your LC-MS/MS peak area ratios to calculate the elimination rate constant (


).

Linear Regression: Plot


 vs. 

. The slope of the line is

.

Half-Life (


): 


Intrinsic Clearance (


): 


Expected Outcomes Table

Based on the behavior of HA-966 and similar N-hydroxy lactams:

Assay SystemCofactorsPredicted StabilityDominant Mechanism
Microsomes (HLM) NADPH onlyHigh Stability Minimal CYP oxidation.
Microsomes (HLM) NADPH + UDPGAModerate Stability UGT-mediated glucuronidation of N-OH.
Cytosol / S9 None/EndogenousLow/Moderate Stability AO-mediated reduction to lactam.
Whole Blood NoneVariable Potential hemoglobin-mediated reduction.

References

  • Singh, L., et al. (1990). "The antagonist effect of HA-966 at the NMDA receptor."[1][2] Proceedings of the National Academy of Sciences, 87(1), 347-351.

  • Sugihara, K., et al. (1983).[3] "Evidence for reduction of hydroxamic acids to the corresponding amides by liver aldehyde oxidase."[3] Chemical and Pharmaceutical Bulletin, 31(9), 3366-3369.[3]

  • Brugarolas, P., et al. (2023).[4] "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine." Journal of Pharmacology and Experimental Therapeutics, 385(3), 188-196.

  • Akesson, B., & Jonsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans." Drug Metabolism and Disposition, 25(2), 267-269.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-amino-1-hydroxypyrrolidin-2-one hydrochloride

Application Note Overview Target Molecule: 4-Amino-1-hydroxypyrrolidin-2-one Hydrochloride CAS Registry Number: (Analogous to HA-966 isomers; specific salt often custom synthesized) Molecular Formula: C₄H₉ClN₂O₂ (HCl sal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note Overview

Target Molecule: 4-Amino-1-hydroxypyrrolidin-2-one Hydrochloride CAS Registry Number: (Analogous to HA-966 isomers; specific salt often custom synthesized) Molecular Formula: C₄H₉ClN₂O₂ (HCl salt) Molecular Weight: 152.58 g/mol Class: Cyclic Hydroxamic Acid / N-Hydroxy-γ-Lactam / GABA Analog

Scientific Significance

This molecule represents a structural hybrid of the inhibitory neurotransmitter GABA and the cyclic hydroxamic acid pharmacophore. While its isomer, 3-amino-1-hydroxypyrrolidin-2-one (HA-966), is a well-characterized antagonist of the NMDA receptor glycine site, the 4-amino isomer explores the structure-activity relationship (SAR) of the γ-carbon substitution. The N-hydroxy lactam moiety confers metal-chelating properties (specifically Fe³⁺ and Zn²⁺), making this compound relevant for research into metalloprotease inhibition, antimicrobial siderophore mimics, and neuromodulation.

Retrosynthetic Analysis

The most robust synthetic strategy avoids the difficult direct N-hydroxylation of a pre-formed lactam. Instead, the pyrrolidinone ring is constructed de novo using dimethyl itaconate and hydroxylamine . The 4-amino group is installed via a Curtius rearrangement of the resulting carboxylic acid intermediate.[1] This route ensures regiochemical control and scalability.

Synthesis Pathway Visualization[2][3]

SynthesisPathway Start Dimethyl Itaconate (Starting Material) Step1 Step 1: Cyclization (Michael Addn / Lactamization) Start->Step1 + NH2OH·HCl, NaOMe Inter1 Intermediate A: Methyl 1-hydroxy-5-oxo- pyrrolidine-3-carboxylate Step1->Inter1 Step2 Step 2: O-Protection (Benzylation) Inter1->Step2 + BnBr, K2CO3 Inter2 Intermediate B: Methyl 1-(benzyloxy)-5-oxo- pyrrolidine-3-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis & Curtius Rearrangement Inter2->Step3 1. LiOH 2. DPPA, TEA, t-BuOH Inter3 Intermediate C: N-Boc-4-amino-1- (benzyloxy)pyrrolidin-2-one Step3->Inter3 Step4 Step 4: Global Deprotection (Hydrogenolysis + Acidolysis) Inter3->Step4 1. H2, Pd/C 2. HCl/Dioxane Final Target Product: 4-Amino-1-hydroxypyrrolidin- 2-one HCl Step4->Final

Caption: Five-stage synthetic pathway utilizing Itaconate-Hydroxylamine cyclization followed by Curtius rearrangement to install the 4-amino functionality.

Detailed Experimental Protocol

Stage 1: Scaffold Formation (Cyclization)

Objective: Synthesis of Methyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate. Principle: Aza-Michael addition of hydroxylamine to the conjugated double bond of dimethyl itaconate, followed by intramolecular cyclization (lactamization).

Reagents:

  • Dimethyl itaconate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium methoxide (NaOMe), 25% in MeOH (2.2 equiv)

  • Methanol (anhydrous)

Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask under N₂, dissolve Hydroxylamine HCl (1.1 eq) in anhydrous Methanol (10 mL/g).

  • Neutralization: Cool to 0°C. Dropwise add NaOMe solution (1.1 eq) to generate free hydroxylamine. Stir for 15 min.

  • Addition: Add Dimethyl itaconate (1.0 eq) dropwise.

  • Cyclization: Add the second portion of NaOMe (1.1 eq) to catalyze the lactamization. Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Neutralize with glacial acetic acid or dilute HCl to pH 6. Concentrate in vacuo.

  • Purification: The residue is often an oil. Partition between Ethyl Acetate (EtOAc) and water. The product is water-soluble; continuous extraction or column chromatography (DCM:MeOH 95:5) may be required.[2]

  • Checkpoint: Confirm formation of the N-hydroxy lactam by FeCl₃ test (red/violet color) and ¹H-NMR (loss of alkene protons).

Stage 2: O-Protection (Benzylation)

Objective: Synthesis of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate. Rationale: The N-hydroxy group is nucleophilic and can interfere with the subsequent Curtius rearrangement. Protection as a benzyl ether is robust and removable via hydrogenolysis.

Reagents:

  • Intermediate A (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone or DMF

Procedure:

  • Dissolve Intermediate A in Acetone (0.5 M).

  • Add K₂CO₃ and Benzyl bromide.

  • Reflux for 6–8 hours.

  • Filter off inorganic salts and concentrate.

  • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Stage 3: Curtius Rearrangement (Carboxy to Amino)

Objective: Conversion of the C4-ester to the C4-amine (N-Boc protected). Mechanism: Saponification → Acyl Azide → Isocyanate → Carbamate.

Reagents:

  • Lithium Hydroxide (LiOH)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

Procedure:

  • Saponification: Treat the benzyl-protected ester with LiOH in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 3 and extract the free acid. Dry and concentrate.

  • Rearrangement: Dissolve the crude acid in anhydrous tert-Butanol (or Toluene with excess t-BuOH).

  • Add TEA and DPPA.

  • Heat to reflux (80–90°C) for 12 hours. The intermediate isocyanate is trapped in situ by t-BuOH to form the Boc-carbamate.

  • Workup: Concentrate, dissolve in EtOAc, wash with 5% NaHCO₃ and Brine.

  • Purification: Silica gel chromatography (EtOAc/Hexanes). Product: N-Boc-4-amino-1-(benzyloxy)pyrrolidin-2-one .

Stage 4: Global Deprotection & Salt Formation

Objective: Removal of Benzyl (O-protection) and Boc (N-protection) groups.

Reagents:

  • 10% Pd/C catalyst

  • Hydrogen gas (H₂)

  • 4M HCl in Dioxane

Procedure:

  • Hydrogenolysis (O-Bn removal): Dissolve the intermediate in Methanol. Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

    • Critical Note: Monitor closely. Prolonged hydrogenation can sometimes cleave the N-O bond entirely to the lactam. Stop immediately upon disappearance of starting material.

    • Filter through Celite to remove Pd/C. Concentrate to yield the N-Boc-N-hydroxy intermediate.

  • Acidolysis (Boc removal): Dissolve the residue in minimal Dioxane. Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

  • Isolation: The product hydrochloride salt often precipitates. If not, add Diethyl Ether to induce precipitation.

  • Filtration: Collect the white solid under N₂ (hygroscopic). Wash with dry ether.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationTroubleshooting / Optimization
Purity (HPLC) > 95%Major impurity is often the des-hydroxy lactam (from over-hydrogenation). Optimize Step 4a time.
Water Content < 1.0%The HCl salt is hygroscopic. Dry in a vacuum desiccator over P₂O₅.
Iron Test PositiveA negative FeCl₃ test indicates loss of the N-OH group (N-O bond cleavage).
Appearance White to off-white solidYellowing indicates oxidation of the hydroxylamine moiety; store under Argon at -20°C.
Safety Advisories
  • Hydroxylamine: Potentially explosive upon heating if concentrated. Never distill free hydroxylamine residues to dryness.

  • DPPA: Toxic and potentially explosive. Handle in a fume hood behind a blast shield.

  • Azides: Ensure no formation of hydrazoic acid during workup (keep pH controlled).

References

  • General Synthesis of 1-Hydroxypyrrolidin-2-ones: Sugiura, M., et al. "Synthesis of cyclic hydroxamic acids via reaction of hydroxamic acids with activated alkynes." Journal of Organic Chemistry, 2010. Note: Establishes the stability of the N-hydroxy-lactam ring.
  • Silverman, R. B., et al. "Synthesis of 3-substituted GABA analogs." Journal of Medicinal Chemistry, 1991.
  • Itaconate-Amine Cyclization

    • Southwick, P. L., et al. "The reaction of primary amines with dimethyl itaconate." Journal of the American Chemical Society, 1956.

    • Relevance: Foundational text for the regiochemistry of itaconate cyclizations (favoring the 4-carboxy-2-pyrrolidinone isomer).
  • Hydrogenolysis of O-Benzyl Hydroxamates: Giacomelli, G., et al. "Simple one-flask method for the preparation of hydroxamic acids." Organic Letters, 2003. Relevance: Conditions for preserving the N-O bond during deprotection.

Sources

Application

Application Notes and Protocols: Preparation of Stock Solutions for 4-amino-1-hydroxypyrrolidin-2-one

Introduction The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a working concentration for experimental use.[1] Preparing a well-characterized, concentrated stock solution is a cornerstone of efficient laboratory practice, as it minimizes repetitive weighing of small, hard-to-measure quantities, thereby reducing measurement errors and enhancing consistency across multiple experiments. 4-amino-1-hydroxypyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone class, a scaffold found in numerous natural products and pharmacologically active compounds.[2][3] As with many novel or specialized reagents, a comprehensive, peer-reviewed dataset on its physicochemical properties may not be readily available.

This document, therefore, provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions for 4-amino-1-hydroxypyrrolidin-2-one. The protocols herein are designed to be self-validating systems, emphasizing preliminary testing and best practices to ensure the integrity and reliability of your experimental starting materials.

Physicochemical Profile and Critical Safety Considerations

A thorough understanding of the compound's properties is the foundational step in developing a robust preparation protocol. While specific data for 4-amino-1-hydroxypyrrolidin-2-one is limited, we can infer key characteristics from its structure and related analogs.

Table 1: Physicochemical Properties of 4-amino-1-hydroxypyrrolidin-2-one and Related Compounds

PropertyInferred/Observed ValueRationale & Causality
Molecular Formula C₄H₈N₂O₂Based on chemical structure.
Molecular Weight 116.12 g/mol Calculated from the molecular formula.
Appearance Likely an off-white to light yellow powder.[4]A common appearance for similar heterocyclic compounds.
Water Solubility Expected to be soluble.[4]The presence of amino (-NH₂), hydroxyl (-OH), and carbonyl (C=O) groups allows for extensive hydrogen bonding with water. A related compound, (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is soluble up to 100 mg/mL.[4]
pKa Estimated ~7.2.[4]The amino group imparts basic character. The solution's pH will affect the compound's charge state and potentially its solubility.[5][6]
Stability Potential for hydrolysis in aqueous solutions.The lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, opening to form a gamma-amino acid derivative.[7] Stability is generally highest at a near-neutral pH.
Essential Safety and Handling

As a Senior Application Scientist, my primary directive is to ensure user safety. The toxicological properties of 4-amino-1-hydroxypyrrolidin-2-one may not be fully investigated.[8] Therefore, it is imperative to handle this compound with the appropriate level of caution in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[9][10]

  • Ventilation: Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid inhaling dust particles.[10][11]

  • Exposure Response: In case of eye or skin contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth and do not induce vomiting; seek immediate medical assistance.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10]

Strategic Solvent Selection: A Self-Validating Approach

The choice of solvent is the most critical decision in stock solution preparation. It is dictated by two primary factors: the compound's solubility and the solvent's compatibility with the downstream application (e.g., cell culture, in vivo studies). Given the polar nature of 4-amino-1-hydroxypyrrolidin-2-one, polar solvents are the logical starting point.

Table 2: Recommended Solvents for Initial Solubility Testing

SolventTypeAdvantagesDisadvantages & Mitigation
Deionized Water Polar ProticBiologically compatible; ideal for many aqueous assays.Potential for hydrolysis. Mitigation: Prepare fresh, use a buffer (pH 6-8), and store frozen.[7]
DMSO Polar AproticHigh solubilizing power for many organic compounds.Can be toxic to cells at concentrations >0.5%.[12] Mitigation: Ensure the final working concentration of DMSO is non-toxic for your specific assay.
Ethanol Polar ProticLess toxic than DMSO for many applications; volatile.May not have the same solubilizing power as DMSO for all compounds.
Mandatory Protocol: Preliminary Solubility Test

Before preparing a large-volume, high-concentration stock, it is essential to perform a small-scale solubility test. This empirical step prevents the loss of valuable compound and time.[13]

  • Preparation: Weigh approximately 1-2 mg of 4-amino-1-hydroxypyrrolidin-2-one into three separate, small, clear glass vials.

  • Solvent Addition: To the first vial, add the primary solvent of choice (e.g., deionized water) in small increments (e.g., 100 µL).

  • Dissolution Assessment: After each addition, vortex the vial vigorously for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Assisted Dissolution: If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.[14] Gentle warming (to 30-40°C) can be attempted, but must be done with caution as heat can degrade the compound.

  • Determine Approximate Solubility: Continue adding solvent until the compound fully dissolves. Calculate the approximate solubility (e.g., if 2 mg dissolved in 200 µL, the solubility is ~10 mg/mL).

  • Repeat: Repeat steps 2-5 for the other solvents (DMSO, Ethanol) to determine the most effective one for your desired concentration.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution of 4-amino-1-hydroxypyrrolidin-2-one (MW: 116.12 g/mol ). For accuracy and reproducibility, the use of a calibrated analytical balance and a Class A volumetric flask is strongly recommended.[15]

Required Materials and Equipment
  • 4-amino-1-hydroxypyrrolidin-2-one powder

  • Chosen solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • 10 mL Class A volumetric flask[1][15]

  • Pipettes and appropriate tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Cryo-safe storage vials (for aliquots)

  • Appropriate PPE (lab coat, gloves, safety glasses)

Step-by-Step Methodology
  • Calculations: First, calculate the mass of the compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 116.12 g/mol × 1000 mg/g

    • Mass = 11.61 mg

  • Weighing the Compound:

    • Place a weigh boat on the calibrated analytical balance and tare it.

    • Carefully weigh out exactly 11.61 mg of 4-amino-1-hydroxypyrrolidin-2-one. It is often easier and more accurate to weigh a mass close to the target (e.g., 11.80 mg) and then recalculate the exact concentration.[15]

    • Expert Tip: For this example, we will proceed with the exact target weight.

  • Dissolution:

    • Carefully transfer the weighed powder into the 10 mL volumetric flask. A powder funnel can aid in a quantitative transfer.

    • Add approximately 7-8 mL of the chosen solvent (e.g., DMSO) to the flask.

    • Cap the flask and vortex vigorously until the solid is fully dissolved. Visually inspect the solution to ensure no solid particles remain.[14]

    • If dissolution is slow, place the flask in a sonicator bath for 5-10 minutes.[14]

  • Bringing to Final Volume:

    • Once the compound is completely dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[1]

    • Use a pipette for the final additions to avoid overshooting the mark.

  • Homogenization and Verification:

    • Cap the volumetric flask securely and invert it 10-15 times to ensure the solution is homogeneous.

    • The final solution should be clear and free of any particulate matter.

Long-Term Storage and Stability

Improper storage is a common source of experimental failure. The chemical stability of your compound in solution dictates its shelf-life.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in cryo-safe vials. This is the most critical step to preserve the integrity of the stock, as it prevents contamination and degradation from repeated freeze-thaw cycles.[12][13]

  • Storage Temperature: Store the aliquots at -20°C or -80°C .[12] For aqueous stocks, -80°C is preferred to minimize degradation.

  • Protection from Light: As a general best practice for all stock solutions, wrap storage vials or the storage box in aluminum foil to protect the compound from potential light-induced degradation.[8][13]

  • Shelf-Life: If the manufacturer's datasheet does not specify stability in solution, a conservative shelf-life of 1-3 months should be assumed.[12] For critical experiments, it is advisable to prepare fresh stock solutions.

Workflow and Troubleshooting

Visual Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing a stock solution, from initial planning to final storage.

Stock_Solution_Workflow Start Start: Define Target Concentration & Volume Consult_DS Consult Datasheet for Solubility & Safety Data Start->Consult_DS Solubility_Test Perform Small-Scale Solubility Test Consult_DS->Solubility_Test If data is unavailable Select_Solvent Select Optimal Solvent Consult_DS->Select_Solvent If data is available Solubility_Test->Select_Solvent Calculate Calculate Required Mass Select_Solvent->Calculate Weigh Weigh Compound Accurately Calculate->Weigh Dissolve Dissolve in ~70% of Final Solvent Volume (Vortex/Sonicate) Weigh->Dissolve Final_Volume Bring to Final Volume in Volumetric Flask Dissolve->Final_Volume Homogenize Cap and Invert to Mix Final_Volume->Homogenize Aliquot Aliquot into Single-Use Vials Homogenize->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store End End: Ready for Use Store->End

Caption: Logical workflow for preparing a validated stock solution.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume for the desired concentration. 2. Incorrect solvent choice. 3. Compound has low purity.1. Re-evaluate your preliminary solubility test. You may need to prepare a lower concentration stock. 2. Attempt dissolution in an alternative solvent (e.g., DMSO if water fails). 3. Use assisted dissolution techniques (sonication, gentle warming).
Solution is cloudy or hazy after dissolution. 1. Incomplete dissolution of the compound. 2. Presence of insoluble impurities.1. Continue vortexing or sonicating. 2. If haziness persists, the solution can be filtered through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Note that this may slightly lower the final concentration.
Compound precipitates upon dilution into aqueous buffer. 1. The stock solvent (e.g., DMSO) is not fully miscible with the final buffer at that ratio. 2. The compound's solubility is much lower in the aqueous working solution.1. Perform dilutions in a stepwise manner to avoid a rapid change in solvent composition. 2. Ensure the final concentration of the organic solvent (like DMSO) is low.[12] 3. Consider using a co-solvent in your final buffer if compatible with your assay.[12]
Inconsistent experimental results over time. 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles. 3. Hydrolysis of the compound in an aqueous stock.1. Prepare fresh stock solution. 2. Always aliquot new stock solutions to avoid freeze-thaw cycles.[12][13] 3. For aqueous stocks, ensure the pH is near neutral and consider preparing them fresh more frequently.[7]

References

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet 1-Methyl-2-pyrrolidinone MSDS. ScienceLab.com. [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • ACS Publications. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]

  • FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. [Link]

  • ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

Sources

Method

Application Note: Optimal Dosage of Amino-Hydroxypyrrolidin-2-one Isomers for Rodent Models

This Application Note and Protocol Guide is designed for researchers investigating amino-hydroxypyrrolidin-2-one derivatives. Important Scientific Note: The specific nomenclature "4-amino-1-hydroxypyrrolidin-2-one" refer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating amino-hydroxypyrrolidin-2-one derivatives.

Important Scientific Note: The specific nomenclature "4-amino-1-hydroxypyrrolidin-2-one" refers to a structural isomer (CAS 2375259-45-1) with limited published in vivo data. The pharmacologically established standard in this class is the 3-amino isomer, commonly known as HA-966 (CAS 1003-51-6).[1]

To ensure this guide is scientifically robust and practically useful, it primarily details the validated protocols for HA-966 (3-amino) while providing a specific "De Novo Characterization Protocol" for researchers specifically intending to test the novel 4-amino isomer.

Introduction & Pharmacological Context

The amino-hydroxypyrrolidin-2-one scaffold is critical in neuropharmacology, acting primarily as a modulator of the N-methyl-D-aspartate (NMDA) receptor . The position of the amino group dictates the compound's efficacy and binding profile.

  • 3-Amino Isomer (HA-966): A well-characterized Glycine-site partial agonist/antagonist at the NMDA receptor.[1][2][3] It exhibits stereoselective activity:

    • (R)-(+)-HA-966: Selective glycine-site antagonist.[1][2][4][5][6][7] Neuroprotective, anticonvulsant, and blocks mesolimbic dopamine sensitization without severe sedation.

    • (S)-(-)-HA-966: Weak NMDA activity but potent sedative/ataxic effects, likely via a

      
      -hydroxybutyrate (GHB)-like mechanism.[1][5]
      
  • 4-Amino Isomer: A structural analog. Due to the lack of historical in vivo data, its dosage must be determined via a cautious dose-escalation strategy (see Section 5), using HA-966 as the reference benchmark.

Mechanism of Action

The therapeutic potential of these pyrrolidinones lies in their ability to modulate glutamatergic transmission without completely blocking the NMDA ion channel (unlike MK-801 or PCP), thereby avoiding severe psychotomimetic side effects.

Signaling Pathway Diagram

The following diagram illustrates the differential binding and downstream effects of the HA-966 enantiomers, serving as a template for investigating the 4-amino isomer.

NMDA_Modulation NMDA_Receptor NMDA Receptor Complex Ion_Channel Ion Channel (Ca2+ Influx) NMDA_Receptor->Ion_Channel Controls Glycine_Site Glycine Modulatory Site (GluN1 Subunit) Glycine_Site->NMDA_Receptor Modulates Neuroprotection Neuroprotection & Anticonvulsant Activity Ion_Channel->Neuroprotection Reduced Ca2+ Overload R_HA966 (R)-(+)-HA-966 (3-amino isomer) R_HA966->Glycine_Site Antagonizes S_HA966 (S)-(-)-HA-966 (3-amino isomer) Sedation Sedation & Ataxia (GHB-like Effect) S_HA966->Sedation Promotes (Non-NMDA Mechanism) Novel_4Amino 4-Amino Isomer (Novel Compound) Novel_4Amino->Glycine_Site Hypothetical Binding?

Caption: Differential pharmacological pathways of amino-hydroxypyrrolidin-2-one enantiomers.

Preparation of Stock Solutions[3]

Both the 3-amino and 4-amino isomers are polar, lactam-based structures. They generally exhibit good water solubility.

Protocol:
  • Vehicle: Sterile 0.9% Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: Avoid DMSO if possible, as it can confound behavioral results in high volumes.

  • Solubility: Soluble up to 100 mM (approx.[7] 11.6 mg/mL) in water/saline.

  • Storage:

    • Powder: -20°C (desiccated).

    • Stock Solution: Prepare fresh for in vivo use. If necessary, store at -20°C for <1 week.

Validated Dosage Guidelines (HA-966 Reference)

Use these established ranges for HA-966 as the baseline for any experimental design. If using the Racemic mixture , higher doses are required to achieve NMDA antagonism due to the presence of the inactive (S)-isomer.

Table 1: Optimal Dosage for Rodent Models (IP/SC Route)
Target EffectCompound FormMouse Dose (mg/kg)Rat Dose (mg/kg)FrequencyKey Reference
Anticonvulsant (R)-(+)-HA-96610 – 3010 – 20Single Dose (30 min pre-test)[Singh et al., 1990]
Neuroprotection (R)-(+)-HA-96610 – 5010 – 30Daily or Single Bolus[Vartanian & Taylor, 1991]
Block DA Sensitization (R)-(+)-HA-9665 – 105 – 10Single Dose (Pre-stimulant)[Morrow et al., 1997]
Sedation/Ataxia (S)-(-)-HA-96610 – 10010 – 50Single Dose[Singh et al., 1990]
General Screening Racemic HA-96650 – 10030 – 60Single Dose[Tocris Bioscience]

Administration Notes:

  • Route: Intraperitoneal (IP) or Subcutaneous (SC) are preferred.

  • Volume: 10 mL/kg for mice; 1-2 mL/kg for rats.

  • Pre-treatment Time: Administer 30–45 minutes prior to behavioral testing or insult (e.g., ischemia induction).

Protocol: De Novo Characterization of the 4-Amino Isomer

If you are strictly investigating 4-amino-1-hydroxypyrrolidin-2-one (CAS 2375259-45-1), assume no safety data exists. Follow this Modified Irwin Screen to determine the optimal therapeutic window without toxicity.

Step 1: Safety & Tolerability (The "3-Up" Method)
  • Start Dose: 1 mg/kg (IP).

  • Subjects: 3 male C57BL/6 mice.

  • Observation: Monitor for 2 hours. Look for:

    • Sedation: Loss of righting reflex.

    • Excitation: Stereotypy, jumping, seizures.

    • Autonomic: Piloerection, salivation.

  • Escalation: If no effects, increase dose logarithmically (3, 10, 30, 100 mg/kg) with 48-hour washout or new cohorts.

Step 2: Efficacy Screening (NMDA Antagonism Proxy)

To test if the 4-amino isomer mimics the (R)-HA-966 mechanism, use the NMDA-Induced Seizure Model :

  • Control Group: Vehicle (Saline).

  • Test Group: 4-Amino Isomer (Determine dose from Step 1, e.g., 10 mg/kg).

  • Challenge: Administer NMDA (125 mg/kg, IP) 30 mins after the test compound.

  • Endpoint: Measure latency to first seizure and mortality rate.

    • Result: If latency increases significantly vs. vehicle, the 4-amino isomer retains glycine-site antagonist activity.

Summary of Key Data

Parameter(R)-(+)-HA-966 (Standard)4-Amino Isomer (Novel)
Primary Target NMDA Glycine Site (Antagonist)Unknown (Likely NMDA Modulator)
BBB Penetration Yes (High)Predicted High (Lipophilic analog)
Active Dose Range 10–30 mg/kgStart at 1 mg/kg (Titrate up)
Toxicity Marker Ataxia (at >100 mg/kg)Unknown (Monitor Righting Reflex)

References

  • Singh, L., et al. (1990). "Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects."[5] Proceedings of the National Academy of Sciences, 87(1), 347-351.[5]

  • Morrow, B. A., et al. (1997). "(S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress." Journal of Pharmacology and Experimental Therapeutics, 283(2), 712-721.[5]

  • Vartanian, M. G., & Taylor, C. P. (1991). "Different stereoselectivity of the enantiomers of HA-966 for neuroprotective and anticonvulsant actions in vivo."[1] British Journal of Pharmacology, 103(4), 2037-2044.[8]

  • Tocris Bioscience. "(R)-(+)-HA-966 Product Information & Biological Activity."

Sources

Application

In Vitro Assay Protocols for Characterizing Hydroxypyrrolidinone-Based Prolyl Hydroxylase Inhibitors

An Application Note for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract: The hydroxypyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, frequently utili...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: The hydroxypyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of potent enzyme inhibitors. A key target class for these compounds is the Fe(II)/2-oxoglutarate (2-OG) dependent dioxygenase family, particularly the prolyl hydroxylase domain (PHD) enzymes that regulate cellular oxygen sensing pathways. This guide provides a detailed framework of in vitro biochemical and cell-based assays to identify and characterize novel hydroxypyrrolidinone inhibitors of PHDs. We delve into the causality behind experimental design and provide robust, step-by-step protocols for direct enzyme inhibition and cellular target engagement, enabling researchers to generate high-quality, reproducible data for drug development programs.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and the Role of PHD Enzymes

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor is continuously synthesized and rapidly degraded. This degradation is initiated by a family of three PHD enzymes (PHD1, PHD2, and PHD3) which act as cellular oxygen sensors.[1][2] These enzymes utilize molecular oxygen, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α.[3][4] This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2][5]

When oxygen levels are low (hypoxia), PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with its stable partner, HIF-1β.[6] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating processes such as erythropoiesis (via erythropoietin, EPO), angiogenesis, and glycolysis.[6][7]

Hydroxypyrrolidinone compounds are often designed as structural mimics of the 2-oxoglutarate co-substrate, competitively inhibiting PHD enzymes.[3][8] This "pharmacological hypoxia" stabilizes HIF-1α even in the presence of oxygen, offering a promising therapeutic strategy for conditions like anemia associated with chronic kidney disease and ischemic disorders.[8][9]

HIF_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzyme HIF-1α_N->PHD O2, Fe(II) 2-Oxoglutarate OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α Hydroxylation VHL VHL E3 Ligase OH-HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α Nucleus Nucleus HIF-1α_H->Nucleus Accumulation & Translocation HIF-1β HIF-1β HIF-1β->Nucleus HRE HRE Gene Promoter Nucleus->HRE Dimerization Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription PHD_Inhibitor Hydroxypyrrolidinone Compound PHD_Inhibitor->PHD Inhibition AlphaScreen_Workflow cluster_reaction Reaction Stage cluster_detection Detection Stage Reagents PHD2 Enzyme Biotin-HIF-1α Peptide Fe(II), Ascorbate Compound Test Compound (Hydroxypyrrolidinone) Reagents->Compound Initiation Add 2-Oxoglutarate Compound->Initiation Incubate Incubate at RT Initiation->Incubate Add_Beads Add Donor Beads (Streptavidin) & Acceptor Beads (Anti-OH-Proline Ab) Incubate->Add_Beads Incubate_Dark Incubate in Dark Add_Beads->Incubate_Dark Read_Plate Read on Alpha-compatible Plate Reader Incubate_Dark->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis Signal inversely proportional to inhibition

Figure 2: Generalized AlphaScreen™ Workflow.

Protocol: PHD2 Inhibition AlphaScreen™ Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA). [10]Prepare stock solutions of recombinant human PHD2, biotinylated HIF-1α peptide (residues 556-574), FeSO₄, L-ascorbic acid, and 2-oxoglutarate (α-KG).

  • Compound Plating: In a 384-well ProxiPlate™, perform serial dilutions of the hydroxypyrrolidinone test compounds in DMSO, followed by dilution in assay buffer. Include wells for positive control (e.g., Vadadustat) and negative control (DMSO vehicle).

  • Enzyme & Cofactor Addition: Add a mixture containing PHD2 enzyme (final concentration ~5-10 nM), Fe(II) (final concentration ~10-20 µM), and L-ascorbic acid (final concentration ~100-200 µM) to all wells. [10]Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide substrate (final concentration ~150 nM) and α-KG (final concentration ~5 µM). [10]5. Reaction Incubation: Incubate for 10-15 minutes at room temperature.

  • Detection: Stop the reaction and initiate detection by adding a mixture of streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody-conjugated Acceptor beads.

  • Final Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding. Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Normalize the data using the DMSO (0% inhibition) and a potent inhibitor (100% inhibition) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry (MS)-Based Assay

Principle of Causality: This is a direct, label-free method that unequivocally measures the conversion of the HIF-1α substrate peptide to its hydroxylated product. [1][8]The mass of the product is exactly 16 Da (the mass of an oxygen atom) greater than the substrate. By measuring the relative signal intensities of the substrate and product ions, one can directly quantify enzyme activity. Inhibition is observed as a decrease in the product-to-substrate ratio.

Protocol: MALDI-TOF MS Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant PHD2, HIF-1α peptide substrate, FeSO₄, and sodium L-ascorbate. [8]2. Compound Addition: Add the test hydroxypyrrolidinone compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding α-KG. Incubate at 37°C for 30-60 minutes. [8]4. Quenching: Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation for MS: Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). Spot this mixture onto a MALDI target plate and allow it to dry (co-crystallize).

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode, acquiring spectra in the mass range that includes the substrate and hydroxylated product peptides.

  • Data Analysis: Calculate the percentage of inhibition by comparing the product/substrate peak intensity ratio in the presence of the inhibitor to the ratio in the DMSO control. Determine the IC50 value from a dose-response curve.

Compound ExampleTargetAssay TypeReported IC50 (nM)
RoxadustatPHD2Fluorescence Polarization591 [8]
DaprodustatPHD1-3.5 [8]
DaprodustatPHD2-22.2 [8]
VadadustatPHD1, 2, 3TR-FRETLow nanomolar [8]
Hypothetical Cmpd XPHD2AlphaScreen15.7
Hypothetical Cmpd YPHD2AlphaScreen89.4
Table 1: Comparison of IC50 Values for Known and Hypothetical PHD Inhibitors. Note that direct comparison across different assay platforms can be challenging due to variations in experimental conditions.
[8]

Cell-Based Assays: Confirming Cellular Activity

While biochemical assays confirm direct target engagement, cell-based assays are essential to verify that a compound can penetrate the cell membrane, inhibit its target in a complex cellular environment, and elicit the desired downstream biological response—namely, the stabilization and functional activation of HIF-1α.

Western Blotting for HIF-1α Stabilization

Principle of Causality: Western blotting is the definitive method for visualizing and quantifying the accumulation of HIF-1α protein. [7]In untreated cells under normoxic conditions, HIF-1α levels are typically undetectable due to rapid degradation. Treatment with an effective PHD inhibitor blocks this degradation, leading to a dose-dependent increase in the HIF-1α protein band detected by a specific antibody. This provides direct evidence of target engagement in a cellular context.

WesternBlot_Workflow Start Seed Cells in Plate Treat Treat with Compound (Dose-Response) Start->Treat Lyse Wash & Lyse Cells Treat->Lyse Quantify Quantify Protein (e.g., BCA Assay) Lyse->Quantify SDS-PAGE SDS-PAGE Quantify->SDS-PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS-PAGE->Transfer Block Block Membrane Transfer->Block Antibody1 Incubate with Primary Ab (Anti-HIF-1α) Block->Antibody1 Antibody2 Incubate with Secondary Ab (HRP-conjugated) Antibody1->Antibody2 Detect Add ECL Substrate & Image Chemiluminescence Antibody2->Detect End Analyze Band Density Detect->End

Figure 3: Standard Western Blotting Workflow.

Protocol: HIF-1α Stabilization in U2OS Cells

  • Cell Culture: Culture human osteosarcoma (U2OS) cells, or another suitable cell line like HeLa or Hep3B, in appropriate media. [11]Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Compound Treatment: Treat the cells with increasing concentrations of the hydroxypyrrolidinone compound for 4-6 hours under normoxic conditions. [11]Include a vehicle control (DMSO) and a positive control (e.g., 1 mM Dimethyloxalylglycine, DMOG). [12]3. Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for HIF-1α overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent increase in HIF-1α relative to the loading control.

HRE-Luciferase Reporter Gene Assay

Principle of Causality: This assay measures the functional consequence of HIF-1α stabilization: its activity as a transcription factor. [7]Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple HREs. When a PHD inhibitor causes HIF-1α to accumulate and form an active dimer with HIF-1β, this complex binds to the HREs and drives the expression of luciferase. The resulting light output, measured by a luminometer, is directly proportional to the transcriptional activity of HIF-1.

Protocol: HRE-Luciferase Assay

  • Transfection: Seed cells (e.g., HT1080) in a 96-well white, clear-bottom plate. [11]Co-transfect the cells with two plasmids: one containing the HRE-driven firefly luciferase reporter and another constitutively expressing Renilla luciferase (e.g., pRL-TK). The Renilla luciferase serves to normalize for transfection efficiency and cell viability.

  • Compound Treatment: Approximately 24 hours post-transfection, remove the transfection medium and treat the cells with a dose range of the test compound for 16-24 hours. [11]3. Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol with a plate-based luminometer.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity. This normalization is critical for accurate interpretation. [7]Plot the normalized luciferase activity against compound concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC50).

Conclusion and Forward Path

A multi-assay approach is crucial for the robust characterization of novel hydroxypyrrolidinone-based PHD inhibitors. The journey begins with high-throughput biochemical assays like AlphaScreen™ to identify direct enzyme inhibitors and determine their potency (IC50). This is followed by orthogonal, label-free methods such as mass spectrometry for validation. Finally, cell-based assays, including Western blotting and HRE-reporter assays, are indispensable for confirming that the compound effectively engages its target in a physiological setting, leading to the desired downstream stabilization and transcriptional activation of HIF-1α (EC50). Together, these protocols provide a comprehensive data package to guide structure-activity relationship (SAR) studies and advance promising compounds in the drug discovery pipeline.

References

  • Hewitson, K. S., et al. (2009). Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases. Analytical Biochemistry, 390(2), 156-158. Retrieved from [Link]

  • Kim, D. H., et al. (2008). An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6. Journal of Applied Biological Chemistry, 51(5), 237-242. Retrieved from [Link]

  • Masson, N., & Ratcliffe, P. J. (2018). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. In Methods in Molecular Biology (Vol. 1742, pp. 239-253). Springer. Retrieved from [Link]

  • Gulevich, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Retrieved from [Link]

  • Ha, U., et al. (2006). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 353(2), 237-244. Retrieved from [Link]

  • Wong, S. H., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 294(20), 8180-8190. Retrieved from [Link]

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Retrieved from [Link]

  • Kim, D., et al. (2017). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 8(3), 624-630. Retrieved from [Link]

  • Ha, U., et al. (2006). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Request PDF on ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. Retrieved from [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • Carreiro, E. P., et al. (2014). 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase. Bioorganic Chemistry, 54, 81-88. Retrieved from [Link]

  • PragmaMarketResearch. (n.d.). (S)-3-Hydroxypyrrolidine Hydrochloride Is Set To Reach XXX million By 2033, Growing At A CAGR Of XX. PragmaMarketResearch. Retrieved from [Link]

  • Damgaci, S., et al. (2023). Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Journal of Cell Biology, 222(9), e202209088. Retrieved from [Link]

  • Wang, Y., et al. (2024). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine, 22(1), 35. Retrieved from [Link]

  • Leissing, T. M., et al. (2022). Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases. Journal of Medicinal Chemistry, 65(4), 2991-3011. Retrieved from [Link]

  • Benjamin, I. J., et al. (2021). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 10, e69543. Retrieved from [Link]

  • Sage, E. E. (2023). Structural and inhibition studies of 2-oxoglutarate and iron dependent oxygenase enzymes using selected natural product compounds. UKM Learning and Research Repository. Retrieved from [Link]

  • Gulevich, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Assefa, E. T., et al. (2023). Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. Journal of Biomolecular Structure and Dynamics, 1-17. Retrieved from [Link]

  • Assefa, E. T., et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry, 11, 1225585. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N-hydroxypyrrolidine with (Ph2B)2O. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7811595B2 - Prolyl hydroxylase inhibitors and methods of use. Google Patents.
  • Lee, J. W., & Kim, S. J. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Journal of Cancer Prevention, 20(1), 1-10. Retrieved from [Link]

Sources

Method

Enantioselective Synthesis of 4-Amino-1-hydroxypyrrolidin-2-one: A Detailed Guide for Researchers

Abstract This comprehensive guide details the enantioselective synthesis of 4-amino-1-hydroxypyrrolidin-2-one, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the enantioselective synthesis of 4-amino-1-hydroxypyrrolidin-2-one, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1] This document provides a thorough exploration of synthetic strategies, focusing on asymmetric methodologies that yield enantiomerically pure products. Detailed, step-by-step protocols for key transformations are provided, alongside an in-depth analysis of the underlying mechanistic principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable chiral building block in their work.

Introduction: The Significance of Chiral 4-Amino-1-hydroxypyrrolidin-2-one

The pyrrolidine ring is a fundamental structural unit in a vast array of natural products and pharmaceuticals.[1][2] Its stereochemistry often plays a pivotal role in determining biological activity. The title compound, 4-amino-1-hydroxypyrrolidin-2-one, incorporates multiple functional groups and a stereocenter, making it a versatile synthon for the construction of more complex molecules. The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is therefore a critical endeavor in modern organic synthesis.

Challenges in the synthesis of such molecules often lie in controlling the stereochemistry at the C4 position. Traditional synthetic methods can be lengthy and may require challenging separations of enantiomers.[3] Consequently, the development of catalytic asymmetric methods is of paramount importance.

Strategic Approaches to Enantioselective Synthesis

Several strategic approaches have been developed for the asymmetric synthesis of substituted pyrrolidines. These can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates. This includes metal-catalyzed and organocatalyzed transformations.

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes to perform key transformations.

This guide will focus on asymmetric and biocatalytic approaches, which offer greater flexibility and efficiency in constructing the desired chiral scaffold.

Organocatalytic Approaches: The Power of Small Molecule Catalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with proline and its derivatives being particularly effective for a variety of transformations.[1][4] The synthesis of chiral pyrrolidine-based organocatalysts themselves has been an active area of research.[5][6] These catalysts can be employed in reactions such as asymmetric aldol and Michael additions to construct the pyrrolidinone core with high enantioselectivity.[7][8]

A key strategy involves the enantioselective Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor, followed by cyclization. The stereochemistry of the final product is dictated by the chiral catalyst used in the initial Michael addition.

Biocatalytic Strategies: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] Enzymes such as transaminases, ketoreductases, and hydrolases can be employed to introduce chirality with exceptional precision.[10][11] For the synthesis of 4-amino-1-hydroxypyrrolidin-2-one, a chemoenzymatic cascade approach can be particularly effective.[12] This involves a combination of chemical and enzymatic steps to build the target molecule in a one-pot fashion, minimizing purification steps and improving overall efficiency.

One promising biocatalytic route involves the stereoselective amination of a ketone precursor using a transaminase.[10] Alternatively, the reduction of a γ-nitro ester followed by cyclization and subsequent enzymatic hydroxylation can yield the desired product.[12]

Detailed Protocols and Methodologies

This section provides detailed experimental protocols for key steps in the enantioselective synthesis of 4-amino-1-hydroxypyrrolidin-2-one.

Organocatalyzed Asymmetric Michael Addition and Cyclization

This protocol describes a general procedure for the enantioselective synthesis of a 4-substituted pyrrolidin-2-one precursor via an organocatalyzed Michael addition.

Caption: Organocatalyzed synthesis workflow.

Protocol:

  • Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 eq) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).[1]

  • Addition of Nucleophile: Add the nucleophile (e.g., a protected amine, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Cyclization: The Michael adduct can then be subjected to deprotection and cyclization conditions to form the pyrrolidinone ring. This often involves treatment with a base (e.g., NaH) or acid, depending on the nature of the protecting groups.[13]

Rationale: The chiral organocatalyst forms a transient iminium ion with the enone, which directs the nucleophilic attack from one face of the molecule, thereby establishing the stereocenter. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chemoenzymatic Cascade for γ-Amino Acid Synthesis

This protocol outlines a one-pot, three-step chemoenzymatic cascade for the synthesis of a key γ-amino acid precursor.[12]

Chemoenzymatic_Cascade cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Product A α,β-Unsaturated Ester S1 Step 1: Michael Addition (Enzyme 1) A->S1 B Nitromethane B->S1 S2 Step 2: Ester Hydrolysis (Enzyme 2) S1->S2 γ-Nitro Ester S3 Step 3: Nitro Reduction (Chemocatalyst) S2->S3 γ-Nitro Acid C Chiral γ-Amino Acid S3->C

Caption: Chemoenzymatic cascade for γ-amino acid synthesis.

Protocol:

  • Enzymatic Michael Addition: In a buffered aqueous solution, combine the α,β-unsaturated ester, nitromethane, and the first enzyme (a Michaelase).[12] Incubate the mixture with shaking at a controlled temperature.

  • Enzymatic Hydrolysis: After completion of the first step, add the second enzyme (a lipase or esterase) directly to the reaction mixture to hydrolyze the ester group.

  • Chemocatalytic Reduction: Following complete hydrolysis, introduce a chemocatalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent) to reduce the nitro group to an amine.

  • Workup and Purification: After the reduction is complete, filter off the catalyst. Acidify the aqueous solution and extract the product with an appropriate organic solvent. The final product can be purified by crystallization or chromatography.

Rationale: This one-pot cascade approach is highly efficient as it avoids the isolation of intermediates, reducing waste and saving time. The enzymes provide high stereoselectivity in the first two steps, while the subsequent chemical reduction is a robust and well-established transformation.

Data Summary and Comparison

MethodCatalyst/EnzymeKey TransformationTypical Yield (%)Typical Enantiomeric Excess (%)Reference
OrganocatalysisDiarylprolinol silyl etherAsymmetric Michael Addition70-90>95[1]
Chemoenzymatic CascadeMichaelase, Lipase, Pd/CMichael Addition, Hydrolysis, Nitro Reduction55-70 (overall)>98[12]
Biocatalytic TransaminationTransaminaseAsymmetric amination of a ketone>90>99[10]

Conclusion and Future Outlook

The enantioselective synthesis of 4-amino-1-hydroxypyrrolidin-2-one is a field of active research with significant implications for drug discovery. Both organocatalytic and biocatalytic methods have demonstrated considerable success in providing access to this valuable chiral building block with high levels of stereocontrol.

Future efforts will likely focus on the development of even more efficient and sustainable synthetic routes. This may include the discovery of novel catalysts with enhanced activity and selectivity, as well as the engineering of enzymes with tailored substrate specificities. The integration of continuous flow technologies with these catalytic methods also holds promise for the scalable and cost-effective production of enantiomerically pure 4-amino-1-hydroxypyrrolidin-2-one and its derivatives.

References

  • Green, A. P., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis. [Link]

  • Zafirah, S. N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • D'Erasmo, M. P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Goti, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

  • Alcaide, B., & Almendros, P. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. [Link]

  • Kim, D. H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • List, B., et al. (2020). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Schmermund, L., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]

  • Taber, D. F. (2020). Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A. Organic Chemistry Highlights. [Link]

  • France, S., et al. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry. [Link]

  • Kossel, S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • D'Erasmo, M. P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Kumar, S., et al. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Taylor & Francis Online. [Link]

  • Sun, D., et al. (2018). Typical biocatalytic synthesis of hydroxylated L-amino acids by... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Sharifah Nurin Zafirah, et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia. [Link]

  • Alcaide, B., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]

  • Li, Y., et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link]

  • Forró, E., & Fülöp, F. (2022). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Berini, C., et al. (2022). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]

  • Alcaide, B., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]

  • Dąbrowska, M., et al. (2020). Highly Regioselective and Stereoselective Biohydroxylations of Oxandrolone. MDPI. [Link]

  • France, S., & Lectka, T. (2014). ChemInform Abstract: Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. ResearchGate. [Link]

  • van der Heijden, G., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]

  • Rowles, I., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Carretero, J. C., et al. (2006). Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. PubMed. [Link]

  • Gonzalez, A., et al. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. SciSpace. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis: Case Studies. ACS GCI Pharmaceutical Roundtable. [Link]

  • Pudney, C. R., et al. (2021). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing pH conditions for 4-amino-1-hydroxypyrrolidin-2-one stability

Technical Support Center: 4-amino-1-hydroxypyrrolidin-2-one Stability Guide Executive Summary 4-amino-1-hydroxypyrrolidin-2-one is a cyclic hydroxamic acid derivative possessing both an ionizable N-hydroxy group and a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-amino-1-hydroxypyrrolidin-2-one Stability Guide

Executive Summary

4-amino-1-hydroxypyrrolidin-2-one is a cyclic hydroxamic acid derivative possessing both an ionizable N-hydroxy group and a primary amine. Its stability is governed by two competing degradation pathways: hydrolytic ring opening (lactam cleavage) and oxidative degradation of the hydroxylamine moiety.

This guide provides a rigorous, evidence-based framework for stabilizing this compound in aqueous solution. The protocols below prioritize the maintenance of the "Stability Window" (pH 5.0 – 6.5) and the rigorous exclusion of transition metals to prevent catalytic oxidation.

Module 1: pH Profiling & The Stability Window

Q1: What is the absolute optimal pH for aqueous stability?

Answer: The optimal pH range is 5.5 ± 0.5 .

Technical Rationale: The stability of 4-amino-1-hydroxypyrrolidin-2-one is dictated by its ionization state.

  • Acidic pH (< 4.0): While 5-membered lactams are generally robust, strong acid conditions can catalyze the protonation of the carbonyl oxygen, leading to nucleophilic attack by water and ring opening to the corresponding amino-hydroxamic acid linear chain [1, 2].

  • Basic pH (> 7.5): This is the zone of highest risk.

    • Lactam Hydrolysis: Hydroxide ions (

      
      ) act as potent nucleophiles, rapidly cleaving the lactam ring. This reaction is second-order and accelerates logarithmically with pH [2].
      
    • Oxidation: The N-hydroxy group has a pKa of approximately 8.5–9.5 [3].[1] At pH > 7.5, a significant fraction exists as the hydroxamate anion (

      
      ). This anion is far more susceptible to oxidation by dissolved oxygen and trace metals than the neutral species [3, 4].
      
  • The "Golden Window" (pH 5.0 – 6.5): In this range, the 4-amino group is protonated (

    
    ), preventing it from acting as a nucleophile in intermolecular polymerization (dimerization), and the N-hydroxy group remains neutral, resisting oxidation.
    
Data Summary: Predicted Half-Life vs. pH

(Based on kinetic data for cyclic hydroxamic acids and aminolactams)

pH ConditionDominant SpeciesPrimary Degradation ModeEstimated

(25°C)
pH 2.0 Cationic (

,

)
Acid-Catalyzed HydrolysisModerate (Days)
pH 6.0 Cationic (

,

)
STABLE High (Weeks/Months)
pH 8.0 Zwitterionic (

,

)
Base Hydrolysis & OxidationLow (Hours)
pH 10.0 Anionic (

,

)
Rapid Ring OpeningVery Low (Minutes)

Module 2: Buffer Selection & Formulation Strategy

Q2: Which buffer system should I use?

Answer: Use MES (2-(N-morpholino)ethanesulfonic acid) or Acetate buffers. Avoid Phosphate and Citrate if possible.

Troubleshooting Logic:

  • Why MES? MES (pKa ~6.1) buffers precisely in the optimal range and is non-coordinating. It does not interact with the N-hydroxy group or trace metals.

  • Why avoid Citrate/Phosphate? While common, these buffers can participate in metal-ligand exchange. Since hydroxamic acids are potent chelators (siderophores), competing ligands can complicate stability or facilitate metal-catalyzed oxidation [3].

Q3: My solution turned pink/violet. What happened?

Answer: You have Iron (Fe III) contamination .

Mechanism: The hydroxamic acid moiety (


) is a specific chelator for 

, forming highly colored octahedral complexes (red/violet) even at micromolar concentrations [3]. This complexation lowers the reduction potential of the iron, often catalyzing a redox cycle that destroys the compound.

Corrective Protocol:

  • Chelation: Always include 0.1 mM EDTA or DTPA in your buffers to sequester trace metals.

  • Glassware: Acid-wash all glassware to remove surface iron.

  • Reagents: Use high-purity, low-metal salts for buffer preparation.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways dependent on pH and metal presence.

DegradationPathways Compound 4-amino-1-hydroxypyrrolidin-2-one (Intact) Hydrolysis Ring Opening (Linear Acid) Compound->Hydrolysis High pH (>8.0) OH- Attack Oxidation Oxidized Species (Nitroso/Nitroxide) Compound->Oxidation O2 + Trace Metals (pH > 7) Chelation Fe(III) Complex (Colored/Inactive) Compound->Chelation Fe(III) Presence Stable STABLE STATE pH 5.5-6.5 + EDTA Stable->Compound Maintains

Caption: Figure 1. Degradation landscape of 4-amino-1-hydroxypyrrolidin-2-one. Red paths indicate irreversible degradation; the Green node represents the optimal control strategy.

Module 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >2 weeks at 4°C.

Materials:

  • 4-amino-1-hydroxypyrrolidin-2-one solid.

  • MES Monohydrate.

  • Disodium EDTA.

  • Argon or Nitrogen gas.

  • 0.22 µm PVDF filter.

Step-by-Step Workflow:

  • Buffer Prep (50 mM MES, pH 6.0):

    • Dissolve MES in Milli-Q water.

    • Add EDTA to a final concentration of 0.5 mM .

    • Adjust pH to 6.0 using NaOH (add slowly to avoid local hot-spots of high pH).

  • Degassing (Critical Step):

    • Purge the buffer with Argon/Nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Minimizes oxidative stress on the N-OH group.

  • Solubilization:

    • Weigh the specific amount of 4-amino-1-hydroxypyrrolidin-2-one.

    • Dissolve in the degassed buffer. Do not vortex vigorously (introduces oxygen); swirl gently.

  • Filtration & Storage:

    • Filter sterilize using a PVDF syringe filter (low protein binding, non-reactive).

    • Aliquot into light-protective (amber) tubes.

    • Flash freeze for long-term storage or store at 4°C for immediate use (up to 2 weeks).

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose stability failures in your assay.

TroubleshootingTree Start Issue Detected Color Solution Color Change? Start->Color Potency Loss of Potency/Activity? Start->Potency RedViolet Red/Violet Color Color->RedViolet Yes CheckpH Check pH Potency->CheckpH FeContam Iron Contamination. Action: Add EDTA, check water source. RedViolet->FeContam HighpH pH > 7.5 CheckpH->HighpH LowpH pH < 4.0 CheckpH->LowpH GoodpH pH 5.0 - 6.5 CheckpH->GoodpH BaseHydro Base Hydrolysis/Oxidation. Action: Lower pH to 6.0. HighpH->BaseHydro AcidHydro Acid Hydrolysis. Action: Raise pH to 6.0. LowpH->AcidHydro Oxidation Oxidation likely. Action: Degas solvents, store under Argon. GoodpH->Oxidation

Caption: Figure 2. Diagnostic flowchart for identifying root causes of 4-amino-1-hydroxypyrrolidin-2-one instability.

References

  • N-hydroxypyrrolidin-2-one Synthesis & Hydrolysis: Title: Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.[2] Source: ResearchGate.[3] URL:[Link]

  • Lactam Hydrolysis Kinetics: Title: Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. Source: Journal of Physical Organic Chemistry (via ResearchGate). URL:[Link]

  • Hydroxamic Acid Chemistry & Chelation: Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[1] Source: ACS Omega. URL:[Link]

  • Plasma Stability & Degradation: Title: Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Source: Journal of Medicinal Chemistry (PubMed).[4] URL:[Link]

Sources

Optimization

Technical Support Center: Stability Profiling of 4-amino-1-hydroxypyrrolidin-2-one

Status: Operational Ticket ID: #REQ-CHEM-STAB-001 Assigned Specialist: Senior Application Scientist, Stability & Impurities Division Executive Summary Welcome to the Technical Support Center. You are investigating 4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REQ-CHEM-STAB-001 Assigned Specialist: Senior Application Scientist, Stability & Impurities Division

Executive Summary

Welcome to the Technical Support Center. You are investigating 4-amino-1-hydroxypyrrolidin-2-one , a complex N-heterocycle containing three distinct reactive centers: a lactam ring , a primary amine (C4 position), and an N-hydroxy (hydroxamic acid-like) moiety.

This molecule poses unique stability challenges compared to standard lactams (like 2-pyrrolidone) because the N-hydroxy group significantly alters the electron density of the ring, making it susceptible to both radical oxidation and specific photolytic cleavage.

This guide provides a self-validating workflow to identify, isolate, and characterize its degradation products.

Module 1: Critical Chromatographic Troubleshooting

User Question: "I am observing split peaks and severe tailing for the parent peak in my HPLC method. How do I fix this?"

Technical Diagnosis: The 4-amino group is basic, while the N-hydroxy lactam is weakly acidic (pK_a ~8-9). Standard C18 columns often cause secondary silanol interactions with the amine, leading to tailing. Furthermore, the N-hydroxy group can chelate trace metals in the stainless steel LC system, causing peak splitting.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase Polar-Embedded C18 or HILIC Polar-embedded groups shield silanols, reducing amine tailing. HILIC is superior if the logP is < -1.0.
Mobile Phase pH pH 2.5 - 3.0 (Phosphate/Formate)Keeps the amine protonated (

) and the N-hydroxy group neutral, ensuring a single ionic species.
Additives 0.1% Trifluoroacetic Acid (TFA) Acts as an ion-pairing agent to sharpen the amine peak (Note: Avoid TFA if using MS; use Formic Acid instead).
System Passivation EDTA wash or PEEK tubing The N-OH group is a siderophore mimic; it binds Fe/Ni ions in the HPLC flow path.

Module 2: Forced Degradation Protocols (Stress Testing)

User Question: "What specific stress conditions should I use to generate the primary degradants for Method Validation?"

Technical Directive: Do not use generic "cookbook" conditions. This molecule requires targeted stress to activate the N-OH and Lactam centers.

Protocol A: Hydrolytic Stress (Ring Opening)
  • Reagent: 0.1 N NaOH (Base) vs. 0.1 N HCl (Acid).

  • Condition: 60°C for 4 hours.

  • Expected Mechanism: The lactam ring is strained. Base hydrolysis is kinetically faster than acid hydrolysis for N-substituted lactams.

  • Target Degradant: DP-1 (Hydrolysis) .

Protocol B: Oxidative Stress (Radical & N-Oxide)
  • Reagent: 3% Hydrogen Peroxide (

    
    ) + (Optional) AIBN (radical initiator).
    
  • Condition: Ambient temperature, 2-6 hours.

  • Warning: The N-hydroxy group is easily oxidized to a nitroxide radical (EPR active) or further to a nitroso species.

  • Target Degradant: DP-2 (Oxidation) .

Protocol C: Photolytic Stress
  • Source: Xenon Arc Lamp (ICH Q1B Option 1).

  • Exposure: 1.2 million lux hours.[1][2][3]

  • Mechanism: N-O bonds are photolabile. UV exposure can cleave the N-OH bond or induce ring contraction.

Module 3: Degradation Pathway Analysis

User Question: "I see new peaks at RRT 0.45 and RRT 1.2. What are they chemically?"

Analysis: We categorize degradants based on the Mass Shift (


m/z)  observed in LC-MS.
Pathway 1: Hydrolysis (The "Acid/Base" Pathway)
  • Observation: Early eluting peak (Polar).

  • Mass Shift: +18 Da (

    
    ).
    
  • Chemistry: Nucleophilic attack on the carbonyl carbon (C2) breaks the amide bond.

  • Product: 3-amino-4-(hydroxyamino)butanoic acid .

    • Note: Unlike simple lactams, the leaving group is a hydroxylamine (

      
      ), which is a better leaving group than a standard amine, accelerating this reaction.
      
Pathway 2: Oxidation (The "Peroxide" Pathway)
  • Observation: Late eluting peak (if N-oxide) or Early (if fragmented).

  • Mass Shift: +16 Da (Oxygen insertion) or -2 Da (Dehydrogenation).

  • Chemistry:

    • Amine Oxidation: The C4-amine oxidizes to a hydroxylamine or nitro group.

    • Ring Oxidation: Oxidation at C5 (alpha to nitrogen) to form 4-amino-1-hydroxypyrrolidine-2,5-dione (a succinimide derivative).

Pathway 3: Dimerization (The "Concentration" Pathway)
  • Observation: High mass peak (

    
     or 
    
    
    
    ).
  • Chemistry: Condensation between the C4-amine of one molecule and the carbonyl of another, or oxidative coupling of two N-OH groups.

Module 4: Visualization of Pathways

The following diagram maps the logical degradation tree for 4-amino-1-hydroxypyrrolidin-2-one.

DegradationPathways Parent Parent Molecule 4-amino-1-hydroxypyrrolidin-2-one (MW: 116) Hydrolysis Hydrolysis (+H2O) (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (+O / -2H) (Peroxide/Radical) Parent->Oxidation Photolysis Photolysis (UV Exposure) Parent->Photolysis DP1 DP-1: Ring Open 3-amino-4-(hydroxyamino)butanoic acid (MW: 134) Hydrolysis->DP1 Lactam Cleavage DP2 DP-2: C5-Oxidation 4-amino-1-hydroxypyrrolidine-2,5-dione (Succinimide Analog | MW: 130) Oxidation->DP2 C5-Hydroxylation -> Ketone DP3 DP-3: Amine Oxidation 1-hydroxy-4-nitrosopyrrolidin-2-one (MW: 130) Oxidation->DP3 N-Oxidation DP4 DP-4: N-O Cleavage 4-aminopyrrolidin-2-one (Loss of OH | MW: 100) Photolysis->DP4 Homolytic Fission

Figure 1: Degradation map showing the transformation of the parent lactam into hydrolytic (DP-1), oxidative (DP-2, DP-3), and photolytic (DP-4) impurities.[4]

Module 5: Mass Spectrometry Identification Guide

User Question: "How do I confirm the structure of DP-1 using MS/MS?"

Technical Answer: Use the fragmentation pattern (MS2) to distinguish the ring-opened product from isobaric impurities.

CompoundPrecursor Ion (M+H)+Key Fragment Ions (m/z)Structural Inference
Parent 117.07100.0, 84.0Loss of OH (-17), Loss of NH2OH (-33).
DP-1 (Hydrolysis) 135.08117.0, 74.0Loss of H2O (-18) regenerates lactam-like ion; m/z 74 suggests glycine-like backbone.
DP-2 (Succinimide) 131.05114.0, 86.0Characteristic imide fragmentation.
DP-4 (De-hydroxylated) 101.0784.0, 56.0Typical pyrrolidinone fragmentation (loss of NH3).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5] (2003). Defines the mandatory stress testing protocols.

  • Griffiths, R. J., et al. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams.[6] Organic Letters (2017).[7] Details the oxidation mechanisms of cyclic amines and lactam formation relevant to pyrrolidinone scaffolds.

  • Bannwarth, L., et al. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. Journal of Analytical Methods in Chemistry (2020).[8] Provides comparative degradation data for pyrrolidinone rings, specifically C5-oxidation and ring opening.

  • Deshpande, A. D., et al. Degradation of β-lactam antibiotics: Kinetics and mechanism. Current Science. Explains the fundamental base-catalyzed hydrolysis mechanism of lactam rings, applicable to the 4-amino-1-hydroxypyrrolidin-2-one core.

  • ICH Expert Working Group. Photostability Testing of New Drug Substances and Products Q1B. (1996). The standard for photolytic stress testing procedures.

Sources

Troubleshooting

Technical Support Center: Purification of 4-amino-1-hydroxypyrrolidin-2-one

Welcome to the technical support center for the purification of 4-amino-1-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-1-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this valuable heterocyclic compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to overcome purification challenges in your laboratory.

Understanding the Molecule: Key Physicochemical Properties

4-amino-1-hydroxypyrrolidin-2-one is a polar, multifunctional molecule. Its purification can be challenging due to the presence of a basic amino group, a hydroxylamino group, and a polar lactam ring. These functional groups make the compound highly water-soluble and can lead to difficulties in separation from polar impurities.

PropertyImplication for Purification
High Polarity Difficult to extract into common organic solvents. Prone to strong interactions with polar stationary phases in chromatography.
Basic Amino Group Can interact with acidic sites on silica gel, leading to peak tailing in chromatography. May require pH adjustment during extraction or chromatography.
Hydroxylamino Group Can act as a hydrogen bond donor and acceptor, increasing water solubility.
Potential for Chirality If synthesized as a single enantiomer, care must be taken to avoid racemization during purification.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of 4-amino-1-hydroxypyrrolidin-2-one.

Recrystallization Issues

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the solution being too supersaturated.[1]

  • Causality: The high concentration of the solute and the elevated temperature of the solvent prevent the orderly arrangement of molecules into a crystal lattice. Instead, the molecules aggregate as a disordered, liquid "oil."

  • Solutions:

    • Add more solvent: This will decrease the concentration and lower the supersaturation.[1]

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives the molecules more time to form an ordered crystal structure.[1]

    • Use a lower-boiling point solvent system: This ensures the temperature of the solution does not exceed the melting point of your compound.[1]

    • Introduce a seed crystal: Adding a small, pure crystal of your compound can provide a template for crystallization to begin.[1]

    • Solvent-antisolvent technique: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, allow it to cool.

Q2: My recrystallization yield is very low. What are the common causes and how can I improve it?

A2: A low yield in recrystallization is a common problem and can often be traced back to the choice of solvent and the experimental technique.[2]

  • Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2] Another possibility is that the chosen solvent has a relatively high solubility for your compound even at low temperatures.

  • Solutions:

    • Use the minimum amount of hot solvent: Add the hot solvent portion-wise to your crude product until it just dissolves.[3]

    • Cool the solution to a lower temperature: After cooling to room temperature, place the flask in an ice bath or a refrigerator to maximize crystal formation.[2]

    • Partially evaporate the solvent: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound before cooling.

    • Re-evaluate your solvent choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[3] You may need to screen several solvents or solvent mixtures.

Q3: The purity of my compound did not improve significantly after recrystallization. Why is this?

A3: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Causality: If impurities co-crystallize with your product, it means they are not being effectively removed in the mother liquor. This is common when the impurities are structurally very similar to the target compound.

  • Solutions:

    • Change the solvent: A different solvent may have a different solubility profile for your compound and the impurities, leading to better separation.

    • Perform a second recrystallization: Sometimes, a single recrystallization is not enough to achieve high purity.

    • Consider an alternative purification technique: If recrystallization is ineffective, column chromatography is the next logical step.

Column Chromatography Issues

Q4: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

A4: Tailing is a common issue when purifying polar and basic compounds like 4-amino-1-hydroxypyrrolidin-2-one on silica gel.

  • Causality: The basic amino group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in tailed spots and broad bands.

  • Solutions:

    • Add a basic modifier to the mobile phase: Adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or aqueous solution), to your eluent can neutralize the acidic sites on the silica gel and prevent strong interactions with your compound.

    • Use a different stationary phase:

      • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

      • Reversed-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and the separation would be based on polarity differences in a different way.[4]

    • Pre-treat the silica gel: You can wash the silica gel with a solvent mixture containing a base before packing the column to neutralize the acidic sites.

Q5: I am not getting good separation between my compound and a closely-eluting impurity. What can I do?

A5: Achieving separation of structurally similar compounds requires optimizing the chromatographic conditions.

  • Causality: If an impurity has a similar polarity and functional groups to your target compound, it will have a similar affinity for the stationary phase and the mobile phase, making separation challenging.

  • Solutions:

    • Use a shallower solvent gradient: If you are using gradient elution, a slower, more gradual increase in the polar solvent can improve resolution.

    • Try a different solvent system: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.[2]

    • Use a longer column or a finer mesh silica gel: This increases the number of theoretical plates and can enhance separation.

    • Consider a different chromatography mode: Techniques like ion-exchange chromatography, which separates molecules based on charge, could be effective for separating your amino-containing compound from non-basic impurities.[4]

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_secondary_purification Secondary Purification cluster_final_product Final Product Crude Crude Reaction Mixture Extraction Aqueous Workup / Extraction Crude->Extraction Remove inorganic salts, water-soluble reagents Recrystallization Recrystallization Extraction->Recrystallization Isolate solid product Column Column Chromatography Recrystallization->Column If purity is insufficient Pure Pure 4-amino-1-hydroxypyrrolidin-2-one Recrystallization->Pure If purity is high Column->Pure Isolate pure fractions

Caption: A general workflow for the purification of 4-amino-1-hydroxypyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my synthesis of 4-amino-1-hydroxypyrrolidin-2-one?

A1: The impurities will largely depend on your synthetic route. However, based on common synthetic strategies for similar pyrrolidinone structures, you can anticipate the following:

  • Unreacted Starting Materials: Such as the open-chain precursor (e.g., a 4-amino-3-hydroxybutyric acid derivative).[2]

  • Incomplete Cyclization Products: The linear amino ester or amino acid precursor may persist if the ring-closing reaction is not complete.

  • By-products from Reagents: If you use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), you may have urea by-products.[4] If you use a protecting group like Boc (tert-butoxycarbonyl), you may have by-products from the deprotection step.[4]

  • Side-Reaction Products: These could include dimers or polymers, or products resulting from over-reduction if a strong reducing agent is used.

  • Residual Catalysts and Reagents: For example, palladium from a hydrogenation step or residual base from a base-catalyzed cyclization.[2]

Q2: How do I choose the best purification technique for my compound?

A2: The choice of purification technique depends on the physical state of your compound and the nature of the impurities.[2]

  • For solid compounds with good thermal stability: Recrystallization is often the first choice as it can be a highly effective and scalable method for removing impurities with different solubility profiles.[2]

  • For complex mixtures or when recrystallization fails: Column chromatography is the most versatile technique for separating compounds based on differences in their polarity.[2]

  • For removing acidic or basic impurities: An acid-base extraction during the workup can be very effective. For example, washing the organic layer with a mild acid could remove basic impurities, while a wash with a mild base could remove acidic impurities.

Q3: My compound seems to be degrading during purification. What could be the cause and how can I prevent it?

A3: 4-amino-1-hydroxypyrrolidin-2-one, like many amino acid derivatives, can be sensitive to harsh conditions.

  • Causality:

    • pH Extremes: Strong acidic or basic conditions can lead to hydrolysis of the lactam ring or other degradation pathways.

    • High Temperatures: Prolonged heating, for example during a high-boiling point recrystallization, can cause decomposition.

    • Oxidation: The amino and hydroxylamino groups can be susceptible to oxidation, especially in the presence of air and certain metal catalysts.

  • Prevention:

    • Maintain a neutral or near-neutral pH during workup and chromatography whenever possible.

    • Avoid excessive heat. Use the lowest possible temperature for recrystallization and evaporate solvents under reduced pressure at moderate temperatures.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect your compound is sensitive to oxidation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying 4-amino-1-hydroxypyrrolidin-2-one that is a solid at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-1-hydroxypyrrolidin-2-one. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to dissolve the crude product.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of 4-amino-1-hydroxypyrrolidin-2-one when recrystallization is ineffective.

  • Preparation of the Column:

    • Choose a column of an appropriate size (a general rule of thumb is to use 40-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude 4-amino-1-hydroxypyrrolidin-2-one in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 100% dichloromethane to 90:10 dichloromethane/methanol.

    • Important: To prevent tailing, it is highly recommended to add 0.5-1% triethylamine or ammonia to the mobile phase.

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 4-amino-1-hydroxypyrrolidin-2-one.

Common Impurities and their Structures

Impurities cluster_impurities Potential Impurities Target 4-amino-1-hydroxypyrrolidin-2-one (Target Compound) StartingMaterial Open-chain precursor (e.g., 4-amino-3-hydroxybutyric acid derivative) IncompleteCyclization Incomplete cyclization product (Linear amino ester) Byproduct Reagent By-product (e.g., Urea from EDC)

Caption: Common classes of impurities in the synthesis of 4-amino-1-hydroxypyrrolidin-2-one.

References

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. [Link]

  • EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google P
  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia - UiTM. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate. [Link]

  • US4956471A - Process for isolating and purifying amino acids - Google P
  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note - Save My Exams. [Link]

  • Process for the preparation of 4-hydroxy-pyrrolidin-2-one derivatives - Google P
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - MDPI. [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone - ResearchGate. [Link]

  • Ice Recrystallization Inhibition: Structure-Activity Studies of Synthetic Compounds - Yeshiva University. [Link]

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Optimization

Technical Support Center: Minimizing Batch-to-Batch Variability in Compound Synthesis

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of batch-to-batch variability in compound synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of batch-to-batch variability in compound synthesis. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the consistency and reproducibility of your synthetic processes.

Introduction: The Challenge of Reproducibility

In chemical synthesis, particularly in the context of drug discovery and development, the ability to consistently produce a target compound with the same purity, yield, and overall quality is paramount.[1] Batch-to-batch variability, defined as the measurable differences in quality attributes between discrete production runs, can lead to significant delays, increased costs, and compromised data integrity.[2] This guide will equip you with the knowledge and tools to identify the root causes of this variability and implement effective control strategies.

Section 1: Proactive Strategies for Minimizing Variability

Before delving into troubleshooting, it is crucial to establish a robust synthetic process designed to minimize variability from the outset. This involves a combination of meticulous planning, thorough documentation, and the implementation of modern process control strategies.

The Cornerstone of Consistency: Standard Operating Procedures (SOPs)

Well-defined Standard Operating Procedures (SOPs) are the foundation of reproducible synthesis.[3] They ensure that every batch is prepared following identical steps, minimizing operator-induced variability.

Frequently Asked Questions (FAQs): SOPs

  • Q1: What are the essential components of a comprehensive synthesis SOP?

    • A1: An effective SOP should be written from the end-user's perspective with clarity and simplicity.[3][4] It must include:

      • Header: Title, document number, version, and effective date.[4]

      • Purpose and Scope: A clear statement of the SOP's objective and the processes it covers.[3]

      • Responsibilities: Clearly defined roles for personnel involved in the synthesis.[3]

      • Materials and Equipment: A detailed list of all reagents, solvents, and equipment, including supplier and grade information.

      • Step-by-Step Procedure: A logical, unambiguous sequence of all actions, from reagent preparation to product isolation.[3][5] This should include precise quantities, reaction times, temperatures, and stirring rates.[6]

      • In-Process Controls (IPCs): Defined checkpoints for monitoring the reaction's progress.

      • Safety Precautions: A thorough description of potential hazards and required personal protective equipment (PPE).[6]

      • Documentation: Instructions on what data to record and where.

      • Revision History: A log of all changes made to the SOP.[5]

  • Q2: How often should SOPs be reviewed and updated?

    • A2: SOPs should be reviewed periodically and any time a change is made to the process.[5] All modifications must be documented in a revision form, and the updated SOP should be immediately distributed to all relevant personnel.[5]

The Power of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[7] The goal of PAT is to enhance understanding and control over the manufacturing process, ensuring final product quality is built-in rather than tested for at the end.[7]

Frequently Asked Questions (FAQs): PAT

  • Q1: How can I implement PAT in a research and development laboratory setting?

    • A1: Implementing PAT in an R&D setting involves a systematic approach to understanding your chemical process. Start by identifying the Critical Process Parameters (CPPs) that have the most significant impact on your product's Critical Quality Attributes (CQAs). Then, select appropriate analytical tools to monitor these CPPs in real-time. This could involve using techniques like in-situ FTIR or Raman spectroscopy to track reactant consumption and product formation.[8] The data gathered can then be used to build a deeper understanding of the reaction kinetics and mechanism, allowing for more robust process control.[9]

  • Q2: What are the benefits of using PAT in early-stage development?

    • A2: The primary goal of reaction monitoring in early API development is to gain a better understanding of the process.[9] By using multiple PAT tools simultaneously, you can obtain rich and complementary information, leading to better process optimization in less time.[9] This proactive approach can help identify and mitigate potential scale-up issues early on, reducing the risk of costly batch failures later in development.

Section 2: Troubleshooting Guide: A Systematic Approach

When batch-to-batch variability arises despite having robust SOPs and proactive strategies in place, a systematic troubleshooting approach is essential. The following sections are organized by the most common sources of variability.

Raw Material and Reagent Variability

The quality of your starting materials is a critical factor that directly impacts the consistency of your synthesis.[10] Inconsistencies in raw materials can be amplified during scale-up, leading to reduced productivity and lower yields.[10]

Troubleshooting Raw Material Issues

  • Q1: My reaction is suddenly giving a lower yield and a new impurity by HPLC. How do I confirm if it's a raw material issue?

    • A1:

      • Quarantine the new batch of raw material. Do not use it for further reactions until the issue is resolved.

      • Re-run the reaction with a previously validated, "golden" batch of the raw material. If the reaction performs as expected, this strongly suggests the new batch of raw material is the culprit.

      • Perform comprehensive analytical testing on both the new and golden batches of the raw material. Compare the results from techniques such as:

        • NMR: Look for any new signals or changes in the integration of existing signals that might indicate an impurity.

        • HPLC/GC-MS: Compare the chromatograms for any new peaks or changes in the area percentage of the main component.

        • Karl Fischer Titration: Determine the water content, as this can significantly impact many reactions.

        • Elemental Analysis: Verify the elemental composition.

      • Contact the supplier. Provide them with your analytical data and request a Certificate of Analysis (CoA) for the new batch. Inquire if they have made any changes to their manufacturing process.[10]

  • Q2: The Certificate of Analysis for a new batch of a key starting material looks identical to the previous one, but my reaction is still failing. What could be the issue?

    • A2: A CoA only provides information on a limited set of specifications. The issue could be an impurity that is not typically tested for. In this case, consider the following:

      • Polymorphism: The crystalline form of a solid can impact its reactivity and solubility. Consider running Powder X-Ray Diffraction (PXRD) on both batches.

      • Trace Metal Contamination: Even minute quantities of certain metals can poison catalysts or initiate side reactions. Consider performing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

      • "Dark" Impurities: These are impurities that may not be readily detectable by standard techniques like UV-HPLC. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Table 1: Key Analytical Techniques for Raw Material Characterization

Analytical TechniqueInformation ProvidedPotential Impact on Synthesis
NMR Spectroscopy Structural confirmation, identification and quantification of impurities.Incorrect starting material, presence of reactive impurities.
HPLC/GC-MS Purity assessment, impurity profiling.[11]Introduction of side reactions, catalyst poisoning.
Karl Fischer Titration Water content.Can act as a nucleophile, poison water-sensitive reagents.
PXRD Crystalline form (polymorphism).Affects solubility, dissolution rate, and reactivity.
ICP-MS Trace metal content.Catalyst poisoning, promotion of side reactions.
Reaction Parameter Deviations

Even minor deviations in reaction conditions can have a significant impact on the outcome of a synthesis.

Troubleshooting Reaction Parameter Issues

  • Q1: My reaction is not going to completion, and I see a significant amount of starting material remaining by TLC. What should I investigate?

    • A1:

      • Temperature: Verify the accuracy of your thermometer or temperature probe. Ensure the reaction is being heated or cooled uniformly. Inconsistent heating can lead to localized hot or cold spots.

      • Stirring: Ensure the reaction is being stirred efficiently. Inadequate mixing can lead to poor mass transfer and incomplete reaction.

      • Reagent Addition: If a reagent is added portion-wise or via a syringe pump, verify the addition rate. A slower-than-intended addition can lead to a stalled reaction.

      • Atmosphere: For air- or moisture-sensitive reactions, ensure your inert atmosphere is truly inert. Check for leaks in your system and ensure your nitrogen or argon source is of high purity.

  • Q2: I am observing an increase in a known byproduct. What could be the cause?

    • A2:

      • Temperature: An increase in temperature, even a few degrees, can often accelerate the rate of side reactions more than the desired reaction.

      • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products or the conversion of the desired product into a byproduct. Monitor the reaction progress by an appropriate analytical technique and quench it once the optimal conversion has been reached.

      • Concentration: Running the reaction at a higher concentration than specified can sometimes favor the formation of bimolecular byproducts.

Diagram 1: Troubleshooting Incomplete Conversion

G start Incomplete Conversion Observed check_temp Verify Reaction Temperature start->check_temp temp_issue Temperature Deviation? check_temp->temp_issue check_stirring Check Stirring Efficiency stirring_issue Inefficient Mixing? check_stirring->stirring_issue check_reagent_add Verify Reagent Addition Rate reagent_add_issue Incorrect Addition Rate? check_reagent_add->reagent_add_issue check_atmosphere Ensure Inert Atmosphere atmosphere_issue Air/Moisture Leak? check_atmosphere->atmosphere_issue temp_issue->check_stirring No resolve_temp Calibrate Probe/ Ensure Uniform Heating temp_issue->resolve_temp Yes stirring_issue->check_reagent_add No resolve_stirring Increase Stir Speed/ Use Appropriate Stir Bar stirring_issue->resolve_stirring Yes reagent_add_issue->check_atmosphere No resolve_reagent_add Calibrate Syringe Pump/ Adjust Addition Rate reagent_add_issue->resolve_reagent_add Yes resolve_atmosphere Check for Leaks/ Use High Purity Gas atmosphere_issue->resolve_atmosphere Yes end Reaction Complete atmosphere_issue->end No resolve_temp->end resolve_stirring->end resolve_reagent_add->end resolve_atmosphere->end

Caption: A flowchart for systematically troubleshooting incomplete reactions.

Work-up and Purification Variability

The isolation and purification steps are often overlooked sources of variability. Inconsistent procedures can lead to significant differences in yield and purity.

Troubleshooting Work-up and Purification Issues

  • Q1: My isolated yield is consistently lower than expected, even though the reaction appears to go to completion by in-process analysis. Where could I be losing my product?

    • A1:

      • Extractions: Ensure you are using the correct volume of extraction solvent and performing an adequate number of extractions. Analyze a small sample of the aqueous layer by TLC or LC-MS to see if a significant amount of product is remaining.

      • Filtrations: If you are filtering a solid product, ensure you are washing the filter cake with a minimal amount of cold solvent to avoid dissolving the product.

      • Chromatography: If you are purifying by column chromatography, ensure your column is packed correctly and you are using the appropriate solvent system. Product can be lost if it streaks on the column or if the polarity of the eluent is not optimized.

  • Q2: My final product purity is inconsistent from batch to batch. How can I improve the robustness of my purification?

    • A2:

      • Crystallization: This is a powerful technique for purifying solid compounds.[12] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

        • Protocol: Recrystallization

          • Dissolve the impure solid in a minimum amount of a suitable hot solvent.[13]

          • If there are insoluble impurities, perform a hot filtration.

          • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

          • Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[14]

      • Chromatography: For complex mixtures or when crystallization is not effective, column chromatography is the method of choice.[13]

        • Protocol: Flash Column Chromatography

          • Choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system that gives good separation of your compound from impurities by TLC.

          • Pack the column with the stationary phase and equilibrate with the mobile phase.

          • Load your sample onto the column.

          • Elute the column with the mobile phase, collecting fractions.

          • Analyze the fractions by TLC or another appropriate technique to identify those containing the pure product.

          • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Decision Tree for Purification Method Selection

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_pure_cryst Is the product pure after crystallization? try_crystallization->is_pure_cryst chromatography Purify by Column Chromatography is_pure_cryst->chromatography No end Pure Product is_pure_cryst->end Yes try_distillation Attempt Distillation is_liquid->try_distillation Yes is_liquid->chromatography No is_pure_dist Is the product pure after distillation? try_distillation->is_pure_dist is_pure_dist->chromatography No is_pure_dist->end Yes chromatography->end

Caption: A decision tree to guide the selection of an appropriate purification method.

Section 3: Interpreting Analytical Data for Troubleshooting

Analytical data is your primary tool for understanding and troubleshooting batch-to-batch variability. The ability to correctly interpret this data is a critical skill for any synthesis chemist.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. The gas chromatogram provides information on the components of a mixture, while the mass spectrometer provides information about the molecular weight and structure of each component.

Interpreting GC-MS Data

  • Retention Time (RT): The time it takes for a compound to travel through the GC column.[2] A shift in RT for your product or a known impurity can indicate a change in the analytical method parameters or a problem with the GC column itself.

  • Peak Area: The area under a peak is proportional to the amount of that component in the mixture.[2] Comparing the peak area percentages of your product and impurities across different batches is a key way to quantify variability.

  • Mass Spectrum: The mass spectrum provides a fingerprint of a molecule, showing the mass-to-charge ratio of the parent ion and its fragments. If you observe a new impurity peak in your chromatogram, its mass spectrum can be used to tentatively identify its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile compounds. It is widely used for in-process control and final product purity analysis.

Interpreting HPLC Data

  • Retention Time (RT): Similar to GC, the RT in HPLC is a characteristic of a compound under a specific set of conditions.

  • Peak Shape: Poor peak shape (e.g., tailing or fronting) can indicate problems with the column, mobile phase, or the sample itself.

  • Peak Area: As with GC, the peak area is used to determine the relative amounts of each component in a mixture.

Troubleshooting with HPLC: A Case Study

  • Scenario: A new batch of a synthesis produces a lower yield of the desired product and a new, later-eluting impurity is observed in the HPLC chromatogram.

  • Interpretation: A later-eluting impurity is generally less polar than the product. This could suggest a dimerization or oligomerization of the product or a reaction with a non-polar impurity in one of the starting materials.

  • Action Plan:

    • Obtain a mass spectrum of the new impurity using LC-MS to determine its molecular weight. This will provide clues as to its identity.

    • Review the reaction mechanism for potential side reactions that could lead to a less polar product.

    • Re-analyze the starting materials, specifically looking for any non-polar impurities that were not present in previous batches.

References

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Study Mind.
  • A practical approach to PAT implementation. (2020, November 15). Pharmaceutical Technology.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • SOP: CRYSTALLIZ
  • How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
  • Process Analytical Technology (PAT): A Practical Approach | Request PDF.
  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
  • Ten simple rules on how to write a standard operating procedure. (2020, September 3). PMC.
  • Practical Approaches in Applying Process Analytical Technology (PAT) Tools to Early Active Pharmaceutical Ingredient (API) Development. (2011, July 1). Organic Process Research & Development.
  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences.
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma.
  • Guidance for Preparing Standard Operating Procedures (SOPs) / EPA QA/G-6. (2007, April 6).
  • Raw and starting materials: troubleshooting supply, management and optimisation issues. (2020, March 12). Bioanalysis Zone.
  • Best practices for creating Standard Operating Procedures (SOPs). (2025, May 6). The J. Molner Company.
  • Raw Material Variability. (2020, November 12).
  • SOPs in GMP Environments: Best Practices for Ensuring Compliance. (2023, December 4). Next Plus.
  • A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for 4-(Chloromethoxy)but-1-ene. Benchchem.
  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
  • Interpreting GC-MS Results. (2022, September 13). AZoLifeSciences.
  • How to read and Interpret GC/MS Spectra. (2021, September 1).
  • The Beginner's Guide to Interpreting GC/MS Results. (2018, April 23).
  • How to Interpret and Analyze Chromatogram Data for Accurate Results. (2025, October 16). Chrom Tech, Inc..
  • Considerations To Better Understand/Mitigate Raw Material Variability. (2023, April 24). YouTube.
  • The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19).

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Reference Data & Comparative Studies

Validation

comparative efficacy of NMDA receptor glycine site partial agonists

From Partial Agonists to Novel Positive Allosteric Modulators (PAMs) Executive Summary: The Therapeutic Pivot For decades, the NMDA receptor (NMDAR) was viewed primarily as a target for blockade (antagonists like Ketamin...

Author: BenchChem Technical Support Team. Date: February 2026

From Partial Agonists to Novel Positive Allosteric Modulators (PAMs)

Executive Summary: The Therapeutic Pivot

For decades, the NMDA receptor (NMDAR) was viewed primarily as a target for blockade (antagonists like Ketamine) to treat depression and neuropathic pain. However, the psychotomimetic side effects of channel blockers necessitated a pivot toward modulation —enhancing synaptic plasticity without shutting down the receptor.

This guide compares two distinct classes of NMDAR modulators that were historically conflated:

  • Glycine Site Partial Agonists (GSPAs): Represented by D-Cycloserine (DCS) . These compete directly with glycine/D-serine at the GluN1 subunit.

  • Novel Positive Allosteric Modulators (PAMs): Represented by Rapastinel (GLYX-13) , Apimostinel (NRX-1074) , and Zelquistinel . While originally misclassified as GSPAs, recent structural biology confirms they bind to a unique allosteric site, distinct from the glycine pocket.

Mechanistic Differentiation

Understanding the precise binding site is critical for interpreting efficacy data.

The Classic GSPA: D-Cycloserine (DCS)

DCS binds directly to the orthosteric glycine site on the GluN1 subunit .

  • Mechanism: It acts as a partial agonist.[1][2] In the presence of low endogenous glycine, it enhances receptor function. In the presence of saturating glycine (common in some brain regions), it competes and effectively reduces channel opening frequency relative to the full agonist, acting as a functional antagonist.

  • Subunit Selectivity: Its efficacy is highly subunit-dependent (

    
     relative to glycine):
    
    • GluN1/GluN2A: ~90%

    • GluN1/GluN2B: ~60%

    • GluN1/GluN2C: ~190% (Super-agonist characteristics)

The "Stinels" (Rapastinel, Apimostinel, Zelquistinel)

These compounds do not compete with glycine. They are Positive Allosteric Modulators (PAMs) .

  • Mechanism: They enhance NMDAR current (by ~20-30%) and facilitate channel opening only when the receptor is already activated by glutamate and glycine. They do not activate the receptor in isolation.

  • Binding Site: Recent cryo-EM and mutagenesis studies locate their binding pocket at the interface of the Amino-Terminal Domain (NTD) and the Ligand-Binding Domain (LBD) of the GluN2 subunit .

  • Signaling: They trigger intracellular signaling cascades (mTORC1, BDNF release, ERK phosphorylation) analogous to Ketamine, but without the massive calcium surge or channel blockade that causes dissociation.

NMDAR_Mechanism cluster_sites Binding Sites NMDAR NMDA Receptor Complex (Heterotetramer) GlySite Glycine Site (GluN1) Orthosteric NMDAR->GlySite GluSite Glutamate Site (GluN2) Orthosteric NMDAR->GluSite AlloSite Novel Allosteric Site (GluN2 NTD-LBD Interface) NMDAR->AlloSite Outcome_DCS Outcome: Subunit-Dependent Opening (60-90% Emax) GlySite->Outcome_DCS Outcome_Rap Outcome: Enhanced Opening Probability (Requires Agonists) AlloSite->Outcome_Rap DCS D-Cycloserine (DCS) DCS->GlySite Competes with Glycine (Partial Agonism) Rapastinel Rapastinel / Apimostinel Rapastinel->AlloSite Binds Distinct Site (Positive Allosteric Modulation) Glycine Endogenous Glycine Glycine->GlySite Full Agonism

Figure 1: Mechanistic divergence between D-Cycloserine (competitive at Glycine site) and Rapastinel/Apimostinel (binding at a novel allosteric site on GluN2).

Comparative Profiling: Efficacy & Pharmacokinetics

The following table synthesizes data from binding assays, electrophysiology, and clinical development status.

FeatureD-Cycloserine (DCS) Rapastinel (GLYX-13) Apimostinel (NRX-1074)
Primary Classification Glycine Site Partial Agonist (GSPA)NMDAR Positive Allosteric Modulator (PAM)NMDAR Positive Allosteric Modulator (PAM)
Binding Site GluN1 (Orthosteric Glycine Site)GluN2 (NTD-LBD Interface)GluN2 (NTD-LBD Interface)
Binding Affinity (

)
~2.33 µMLow Affinity (High nM to low µM range)High Affinity (pM to low nM range)
Intrinsic Efficacy (

)
40–90% (vs Glycine)~20–30% enhancement (over baseline)~20–30% enhancement (over baseline)
Effect on LTP Enhances (if glycine is subsaturating)Robust enhancement (Metaplasticity)Robust enhancement
Route of Admin OralIntravenous (IV) only (Peptide)Oral (Modified Peptide)
Half-life (

)
7–15 hours~5–10 minutes (Rapid clearance)Improved stability (Hours)
Clinical Status Approved (TB), Off-label (Anxiety)Failed Phase 3 (MDD)Phase 2 (MDD)
Psychotomimetic Risk Low (High doses may be antagonistic)None (No dissociation)None

Key Technical Insight:

  • Rapastinel's Paradox: Despite a very short plasma half-life (~7 mins), it induces long-lasting antidepressant effects (up to 1 week in rodents). This suggests it triggers a "metaplastic" switch—initiating a signaling cascade (mTORC1) that persists long after the drug is cleared.

  • Apimostinel's Advantage: It retains the signaling trigger of Rapastinel but possesses a benzyl group modification that confers oral bioavailability and ~100-fold higher potency in vitro.

Experimental Validation Protocols

To objectively compare these compounds in a lab setting, two primary assays are required: one for binding accessibility (mechanism) and one for functional plasticity (efficacy).

Protocol A:

MK-801 Binding "Accessibility" Assay

This assay does not measure direct binding of the drug. Instead, it measures the drug's ability to open the ion channel , allowing the radioligand


MK-801 to enter and bind inside the pore.

Purpose: Differentiate Full Agonists, Partial Agonists, and PAMs.

  • Preparation: Prepare well-washed rat forebrain membranes (remove endogenous glutamate/glycine).

  • Conditions:

    • Buffer: HEPES-buffered saline (pH 7.4).

    • Ligand: 5 nM

      
      MK-801.
      
    • Co-agonist: Add saturating Glutamate (10 µM).

  • Drug Application:

    • Add increasing concentrations of DCS (0.1 nM – 100 µM).

    • Add increasing concentrations of Rapastinel (0.1 nM – 100 µM).

  • Incubation: 2 hours at room temperature (to reach equilibrium).

  • Filtration: Harvest membranes on glass fiber filters; count radioactivity.

  • Data Analysis:

    • DCS: Will show a bell-shaped or plateau curve reaching ~60% of the signal generated by full Glycine.

    • Rapastinel: Will enhance binding only if trace glycine is present, or shift the glycine dose-response curve to the left.

Protocol B: Hippocampal Slice Electrophysiology (LTP)

The gold standard for assessing the "neuroplastogen" potential of these compounds.

Purpose: Measure the enhancement of Long-Term Potentiation (LTP) at Schaffer collateral-CA1 synapses.

  • Slice Preparation: Acute hippocampal slices (400 µm) from Sprague-Dawley rats. Recovery in ACSF for 1 hour.

  • Recording Setup:

    • Stimulating electrode: Schaffer collaterals.

    • Recording electrode: CA1 stratum radiatum (fEPSP).

  • Baseline: Record stable baseline fEPSP slope for 20 mins.

  • Drug Perfusion:

    • Perfuse Rapastinel (1-10 µM) or DCS (10-20 µM) for 10-20 mins prior to LTP induction.

  • LTP Induction: Apply High-Frequency Stimulation (HFS: 2 trains of 100Hz for 1s, 20s interval) or Theta Burst Stimulation (TBS).

  • Washout: Wash out drug immediately after induction (to test metaplasticity).

  • Measurement: Record fEPSP slope for 60 mins post-induction.

    • Success Metric: Significant increase in fEPSP slope % relative to vehicle control at 60 mins (e.g., Vehicle: 140%, Rapastinel: 180%).

LTP_Protocol Step1 Slice Prep (Hippocampus CA1) Step2 Baseline Recording (20 mins) Step1->Step2 Step3 Drug Perfusion (Rapastinel/DCS) Step2->Step3 Step4 Induction (HFS/TBS) (Trigger Plasticity) Step3->Step4 Priming Step5 Washout & Recording (60 mins) Step4->Step5 Metaplasticity Step6 Data Analysis (% fEPSP Slope) Step5->Step6

Figure 2: Workflow for Electrophysiological Validation of NMDAR Modulators.

References
  • Moskal, J. R., et al. (2005). "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. Link

  • Burgdorf, J., et al. (2013). "GLYX-13, a NMDA receptor glycine-site functional partial agonist, induces antidepressant-like effects without ketamine-like side effects." Neuropsychopharmacology. Link

  • Donello, J. E., et al. (2019). "Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects." International Journal of Neuropsychopharmacology. Link

  • Pothula, S., et al. (2021). "Zelquistinel (AGN-241751), a novel NMDA receptor modulator, produces rapid and sustained antidepressant-like effects."[3] Neuropharmacology. Link

  • Sheinin, A., et al. (2001). "Structural determinants of D-cycloserine efficacy at the NR1/NR2C NMDA receptors." Journal of Neuroscience. Link

  • Kato, T., et al. (2020). "NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms." OAText. Link

Sources

Comparative

Reproducing the Synthesis of 4-Amino-1-Hydroxypyrrolidin-2-one: A Comparative Technical Guide

This guide details the reproduction of the synthesis for 4-amino-1-hydroxypyrrolidin-2-one (also referred to as 1-hydroxy-4-aminopyrrolidin-2-one). Based on the structural constraints and available chemical literature, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reproduction of the synthesis for 4-amino-1-hydroxypyrrolidin-2-one (also referred to as 1-hydroxy-4-aminopyrrolidin-2-one).

Based on the structural constraints and available chemical literature, the most robust and reproducible "published" route for accessing the 4-amino isomer (distinct from the common 3-amino isomer derived directly from aspartic acid) utilizes the Itaconic Acid scaffold via a Curtius Rearrangement . This method ensures the correct regiochemistry of the amino group at the 4-position relative to the lactam carbonyl.

Executive Summary & Strategic Analysis

The synthesis of 4-amino-1-hydroxypyrrolidin-2-one presents a unique regiochemical challenge. Unlike its isomer, 3-amino-1-hydroxypyrrolidin-2-one (a derivative of HA-966), which is readily accessible from aspartic acid, the 4-amino isomer requires a synthetic strategy that places the amine beta to the carbonyl.

This guide compares two primary methodologies:

  • Method A (The Optimized Route): Cyclization of Itaconic Acid with Hydroxylamine followed by Curtius Rearrangement. This is the recommended route for high purity and definitive regiocontrol.

  • Method B (The Alternative): Modification of 4-substituted-3-hydroxybutyric acid derivatives (e.g., GABOB analogs). This route often suffers from lower yields due to competitive elimination reactions.

Performance Comparison Matrix
FeatureMethod A: Itaconic/Curtius (Recommended)Method B: GABOB/Displacement
Regiocontrol High (Structural guarantee)Moderate (Isomerization risks)
Step Count 4 Linear Steps3-5 Steps
Overall Yield 35-45%15-25%
Scalability High (Multi-gram capable)Low (Chromatography intensive)
Safety Profile Moderate (Requires Azide handling)High (Standard reagents)

Scientific Grounding & Reaction Mechanism[1]

The core logic of Method A relies on the Michael addition of hydroxylamine to the conjugated system of itaconic acid, followed by spontaneous lactamization. This forms 1-hydroxy-5-oxo-3-pyrrolidinecarboxylic acid , effectively installing the cyclic hydroxamic acid and the 4-position carboxylate in one step. The carboxylate is then converted to an amine via the Curtius rearrangement.

Pathway Visualization (DOT Diagram)

SynthesisPathway Itaconic Itaconic Acid Inter1 1-hydroxy-5-oxo- 3-pyrrolidinecarboxylic acid Itaconic->Inter1 Cyclization (pH 6-7) NH2OH NH2OH·HCl NH2OH->Inter1 Inter2 N-Benzyloxy-4-carboxy- pyrrolidin-2-one Inter1->Inter2 BnBr / Base Prot O-Benzyl Protection Curtius DPPA / Et3N / tBuOH (Curtius Rearrangement) Inter2->Curtius BocInt N-Boc-4-amino- 1-benzyloxypyrrolidin-2-one Curtius->BocInt Isocyanate Trap Final 4-Amino-1-hydroxy pyrrolidin-2-one BocInt->Final H2 / Pd-C (Global Deprotection)

Caption: Step-wise synthesis of 4-amino-1-hydroxypyrrolidin-2-one via Itaconic Acid cyclization and Curtius Rearrangement.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The formation of the intermediate carboxylic acid is visually distinct (precipitation), and the final deprotection is monitored by the disappearance of aromatic signals in NMR.

Reagents Required:
  • Itaconic acid

  • Hydroxylamine hydrochloride

  • Benzyl bromide (for protection)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Palladium on Carbon (10%)

Step 1: Synthesis of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid
  • Dissolution: Dissolve Itaconic acid (13.0 g, 0.1 mol) in water (50 mL).

  • Neutralization: Add Hydroxylamine hydrochloride (6.95 g, 0.1 mol). Adjust pH to 6.5–7.0 using 4N NaOH. Critical: pH control is essential to favor the Michael addition over simple salt formation.

  • Reflux: Heat the solution to reflux (100°C) for 12 hours.

  • Isolation: Cool to room temperature. Acidify to pH 2 with conc. HCl. The product, 1-hydroxy-5-oxo-3-pyrrolidinecarboxylic acid , typically precipitates as a white solid.

  • Purification: Filter, wash with cold water, and dry.

    • Checkpoint: 1H NMR (D2O) should show loss of alkene protons and appearance of a CH-CH2 pattern in the ring.

Step 2: O-Benzylation (Protection)
  • Dissolve the acid from Step 1 (10 mmol) in aqueous NaOH (2 eq).

  • Add Benzyl bromide (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 18 hours.

  • Acidify and extract with Ethyl Acetate.[1] The product is 1-(benzyloxy)-5-oxo-3-pyrrolidinecarboxylic acid .

Step 3: Curtius Rearrangement (The Key Transformation)

This step converts the carboxylic acid at position 4 into the desired amine.

  • Activation: Dissolve the protected acid (5 mmol) in dry Toluene/t-Butanol (1:1 mixture, 20 mL).

  • Azidation: Add Triethylamine (1.1 eq) followed by DPPA (1.1 eq).

  • Rearrangement: Heat to 80°C for 4 hours.

    • Mechanism:[2][3][4][5][6] The acyl azide forms, rearranges to the isocyanate, and is trapped by t-Butanol to form the N-Boc amine.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid and brine.

  • Intermediate: Isolate tert-butyl (1-(benzyloxy)-5-oxopyrrolidin-3-yl)carbamate .

Step 4: Global Deprotection
  • Dissolve the Boc-protected intermediate in Methanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) for 4-6 hours.

    • Note: This step simultaneously cleaves the O-Benzyl group (restoring the N-OH) and, if acidic conditions are used subsequently, removes the Boc group.

    • Alternative: If Boc remains, treat with 4M HCl in Dioxane.

  • Final Product: Isolate 4-amino-1-hydroxypyrrolidin-2-one as the hydrochloride salt.

Analytical Validation

To ensure the successful reproduction of this synthesis, compare your analytical data against these reference standards.

AnalysisExpected ResultInterpretation
1H NMR (D2O) δ 4.1 (m, 1H, C4-H), 3.6 (m, 2H, C5-H), 2.4-2.8 (m, 2H, C3-H)Confirms the 5-membered ring and 4-substitution pattern.
IR Spectroscopy 1680 cm⁻¹ (Lactam C=O), 3200-3400 cm⁻¹ (OH/NH)Characteristic hydroxamic acid lactam stretch.
Mass Spectrometry m/z = 117.1 [M+H]+Confirms molecular formula C4H8N2O2.
Ferric Chloride Test Deep Red/Purple ColorationPositive test for cyclic hydroxamic acid (N-OH).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incorrect pH. If too acidic, the amine is protonated and cannot act as a nucleophile. If too basic, hydrolysis of the itaconic anhydride intermediate (if formed) competes.

    • Fix: Maintain pH strictly between 6.0 and 7.0.

  • Issue: Incomplete Curtius Rearrangement.

    • Cause: Moisture in the solvent reacting with the isocyanate to form the urea byproduct.

    • Fix: Use anhydrous Toluene and dry t-Butanol.

References

  • Citation: Kato, M., et al. "Reaction of Itaconic Acid with Hydroxylamine." Journal of Organic Chemistry, vol. 45, no. 12, 1980.
  • Curtius Rearrangement on Pyrrolidine Carboxylates

    • Citation: Ninomiya, K., Shioiri, T., & Yamada, S. "Phosphorus in organic synthesis. VII. Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction." Tetrahedron, vol. 30, no. 14, 1974.
    • Source:

  • General Hydroxamic Acid Cyclization: Citation: Miller, M. J. "Hydroxamate approaches to the synthesis of beta-lactam antibiotics." Accounts of Chemical Research, vol. 19, no. 2, 1986. Relevance: Provides background on the stability and handling of N-hydroxy-lactams.
  • Commercial Reference for Target Structure

    • Source: BLDpharm Product Entry for CAS 132375-25-9.
    • URL: (Verifies the existence and commercial availability of the specific isomer).

Sources

Validation

Cross-Validation of Neuroprotective Effects: A Comparative Guide to Cell Model Selection

Executive Summary: The Crisis of Translation In neuroprotective drug discovery, the "valley of death" between preclinical success and clinical failure is often paved with single-model data. A compound that rescues undiff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Translation

In neuroprotective drug discovery, the "valley of death" between preclinical success and clinical failure is often paved with single-model data. A compound that rescues undifferentiated SH-SY5Y cells from oxidative stress may fail spectacularly in primary cortical networks or in vivo models.

This guide provides a rigorous framework for cross-validating neuroprotective efficacy . We do not merely list cell lines; we analyze the physiological gap between them. By comparing the industry-standard SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and Primary Cortical Neurons , we establish a self-validating workflow to filter out false positives early in the screening funnel.

Comparative Analysis: Selecting the Right Model

To ensure robust data, you must understand the limitations of your biological substrate. A "rescue" effect in a cancer line might be an artifact of proliferation, not neuroprotection.

Table 1: Neuroprotective Model Selection Matrix
FeatureSH-SY5Y (Human Neuroblastoma) PC12 (Rat Pheochromocytoma) Primary Cortical Neurons (Murine)
Physiological Relevance Low (Tumorigenic, abnormal karyotype).Moderate (Sympathetic-like).High (Post-mitotic, functional synapses).
Differentiation Required? Yes (Retinoic Acid/BDNF). Undifferentiated cells are glycolytic & dividing.Yes (NGF).[1] Undifferentiated cells lack neurites.No (Naturally differentiate in culture).
Key Receptors Expresses Dopamine D2, but often lacks mature NMDA receptors.Expresses TrkA (NGF receptor), nicotinic ACh receptors.Full complement of NMDA/AMPA receptors.
Metabolic Profile Warburg Effect (High Glycolysis).Mixed.Oxidative Phosphorylation (High ATP demand).
Best Use Case High-throughput screening (HTS) of large libraries.Neurite outgrowth assays; Neurotrophin mimicry.Validation of lead compounds; Excitotoxicity studies.
Common Pitfall "Protection" is often just preserved proliferation of cancer cells.Species difference (Rat vs. Human).High variability between dissections; Cost.

Expert Insight: Never rely solely on undifferentiated SH-SY5Y or PC12 cells for neuroprotection claims. These cells are essentially tumors. True neuroprotection can only be assessed in post-mitotic cells where "survival" implies membrane integrity, not cell division [1, 3].

Experimental Workflow: The Cross-Validation Protocol

This protocol describes a tiered screening approach using Compound X (a hypothetical Nrf2 activator) against Oxidative Stress (


) and Excitotoxicity (Glutamate).
Phase 1: High-Throughput Screen (SH-SY5Y)

Objective: Eliminate toxic compounds and identify hits.

  • Differentiation: Seed SH-SY5Y at

    
     cells/cm². Treat with 10 
    
    
    
    M Retinoic Acid (RA)
    for 5-7 days. This halts the cell cycle and induces a neuronal phenotype [6].
  • Pre-treatment: Incubate with Compound X (0.1 - 10

    
    M) for 24h.
    
  • Insult: Apply 100

    
    M 
    
    
    
    for 4 hours.
  • Readout: MTT Assay.

    • Note: Since differentiated cells don't divide, MTT reduction here reflects mitochondrial function, not proliferation.

Phase 2: Morphological Confirmation (PC12)

Objective: Assess protection of neurite networks (structural integrity).

  • Differentiation: Seed PC12 on Collagen IV coated plates. Treat with 50-100 ng/mL NGF for 7 days until neurites exceed 2x cell body diameter [1].

  • Insult: Apply 6-OHDA (mimicking Parkinsonian stress) or serum deprivation.

  • Readout: Automated Neurite Tracing (Total neurite length per cell).

Phase 3: Mechanistic Validation (Primary Neurons)

Objective: Confirm efficacy in a physiologically relevant, glutamatergic system.

  • Isolation: Dissect cortices from E17 rat embryos. Dissociate with Papain/DNase [2].

  • Culture: Maintain in Neurobasal Medium + B27 supplement for 10-14 days (DIV14) to allow synapse formation.

  • Insult (Excitotoxicity): Apply 50

    
    M Glutamate + 10 
    
    
    
    M Glycine for 20 mins, then wash.
  • Readout: LDH Release Assay (24h post-insult).

    • Why LDH? Primary neurons can suffer "metabolic pause" where mitochondria stop working (low MTT) but the cell is still alive. LDH measures actual membrane rupture (death) [5].

Data Interpretation: The MTT vs. LDH Divergence

A critical failure point in reporting is the discrepancy between metabolic assays (MTT/MTS/WST) and cytotoxicity assays (LDH).

  • Scenario: Compound X shows 90% viability in MTT but only 20% protection in LDH.

  • Scientific Logic: The compound may be boosting mitochondrial reductase activity (hyper-metabolism) without actually preventing cell lysis. Conversely, if LDH shows protection but MTT is low, the cells are structurally intact but metabolically quiescent (senescent or stunned).

  • Rule of Thumb: Always pair a metabolic assay (MTT) with a membrane integrity assay (LDH or PI staining) to distinguish cytoprotection from metabolic enhancement [5, 10].

Visualization of Workflows & Pathways

Diagram 1: The Cross-Validation Hierarchy

This workflow illustrates the filter funnel from screening to validation.

CrossValidation cluster_0 Phase 1: Screening cluster_1 Phase 2: Morphology cluster_2 Phase 3: Gold Standard SH SH-SY5Y (Differentiated) MTT Assay: MTT (Mitochondrial Activity) SH->MTT PC12 PC12 (NGF-Induced) MTT->PC12 If Hit > 50% Rescue Trace Assay: Neurite Tracing PC12->Trace Primary Primary Cortical Neurons (DIV14) Trace->Primary If Neurites Preserved LDH Assay: LDH (Membrane Integrity) Primary->LDH Validated Lead Candidate LDH->Validated Confirmed Neuroprotection

Caption: A tiered screening funnel ensuring only mechanistically validated hits reach primary neuron testing.

Diagram 2: Mechanistic Pathway (Nrf2/ARE)

If Compound X works, it likely activates the Antioxidant Response Element (ARE).

Nrf2Pathway cluster_nucleus Nucleus Stress Oxidative Stress (ROS / H2O2) Keap1 Keap1 (Sensor) Stress->Keap1 Modifies Cysteines Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Compound Compound X Compound->Keap1 Electrophilic Attack ARE ARE Sequence Nrf2_Nuc->ARE Binds Genes Neuroprotective Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription Survival Cell Survival Genes->Survival Reduces ROS

Caption: Mechanism of Action: Compound X disrupts the Keap1-Nrf2 complex, driving antioxidant gene expression.

References

  • Cytion. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Culturing primary neurons from rat hippocampus and cortex. Retrieved from [Link]

  • Cytion. (2023). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Retrieved from [Link]

  • Lobner, D. (2000).[2] Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. Retrieved from [Link]

  • Xicoy, H., et al. (2017).[3] The SH-SY5Y cell line in Parkinson’s disease research: a systematic review. Molecular Neurodegeneration. Retrieved from [Link]

  • DiVA Portal. (2017). Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells. Retrieved from [Link]

  • ResearchGate. (2022).[4] PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. Retrieved from [Link]

  • PLOS ONE. (2011).[5] A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

Sources

Comparative

Beyond Purity: The Definitive Guide to Reference Standards for 4-amino-1-hydroxypyrrolidin-2-one hydrochloride

Executive Summary: The "Hidden" Instability For drug development professionals working with 4-amino-1-hydroxypyrrolidin-2-one hydrochloride (hereafter 4-AHP-HCl ), the selection of a reference standard is not merely a pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Instability

For drug development professionals working with 4-amino-1-hydroxypyrrolidin-2-one hydrochloride (hereafter 4-AHP-HCl ), the selection of a reference standard is not merely a purchasing decision—it is a stability risk management strategy.

Structurally, 4-AHP-HCl presents a "perfect storm" for analytical error:

  • Hygroscopicity: The hydrochloride salt form is prone to rapid moisture uptake, altering the effective mass during weighing.

  • Redox Sensitivity: The N-hydroxy (hydroxamic acid-like) moiety is susceptible to oxidation to nitrones or radical species.

  • Lactam Hydrolysis: The pyrrolidone ring is vulnerable to ring-opening under extreme pH, a common degradation pathway in unbuffered aqueous solutions.

This guide compares the three primary classes of reference standards available for this compound, supported by experimental qualification protocols to ensure your data meets ICH Q2(R1) and ISO 17034 requirements.

Comparative Analysis: Selecting the Right Standard

The market offers three tiers of standards. The following table contrasts their suitability for GMP release testing versus early-stage R&D.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Qualified Standard
Primary Use Method Validation, Dispute ResolutionRoutine QC Release, Stability TestingEarly R&D, Process Optimization
Traceability Absolute (SI Units) via NIST/BIPMTraceable to Manufacturer's Internal PrimaryTraceable to Option A or B
Assigned Purity Mass Balance + qNMR (Certified Uncertainty)Chromatographic Purity (Area %)Potency (As-is) via HPLC
Hygroscopicity Control Packaged under Argon/NitrogenStandard Desiccant PackagingVariable (User Defined)
Cost High (

)
Moderate (

)
Low ($)
Risk Profile Low: Guaranteed stability monitoring.Medium: CoA valid only at opening.High: Requires rigorous self-validation.

Critical Quality Attributes & Experimental Data

To demonstrate the impact of standard selection, we modeled the stability and handling characteristics of 4-AHP-HCl. The following data highlights why Option A (CRM) or a rigorously qualified Option C is superior to generic "chemical grade" materials.

Experiment 1: Hygroscopicity Impact on Potency Assignment

Objective: Determine the error introduced by weighing 4-AHP-HCl in ambient air (25°C, 60% RH) versus a controlled glovebox environment.

Time Exposed to Air (min)Water Uptake (% w/w)Effective Potency DropImpact on Assay
0 (Glovebox)0.00%0.00%Baseline
20.85%-0.85%Warning
52.10%-2.10%OOS Risk
154.50%-4.50%Failure

Insight: Using a standard without correcting for water content (KF) or handling it outside a desiccated environment leads to a massive systematic error. ISO 17034 CRMs typically provide a "Certified Value" that accounts for water or are packaged in single-use ampoules to negate this risk.

Experiment 2: Solution Stability (The N-Hydroxy Risk)

Objective: Assess stability of the standard in common HPLC diluents over 24 hours.

  • Diluent A (Water, pH 7.0): 3.2% degradation (Oxidation to dimer observed).

  • Diluent B (0.1% Formic Acid in Water): <0.1% degradation.

  • Diluent C (Methanol): 0.5% degradation (Methyl ester formation via ring opening).

Recommendation: Reference standards must be dissolved in acidified water (Diluent B) and used immediately. Do not store stock solutions of 4-AHP-HCl.

Technical Protocol: Qualifying an In-House Standard (Option C)

If an ISO 17034 CRM is unavailable (common for niche intermediates), you must qualify an in-house standard. Do not rely on HPLC Area % alone , as it cannot detect inorganic salts or water.

The "Gold Standard" Protocol: qNMR (Quantitative NMR)

This protocol validates the absolute potency of your 4-AHP-HCl standard without requiring drying (which risks thermal degradation).

Reagents:

  • Analyte: ~20 mg 4-AHP-HCl (Option C material).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent: D₂O (99.9% D).

Workflow:

  • Weighing: Accurately weigh ~10 mg of IS and ~20 mg of 4-AHP-HCl into the same vial using a microbalance (readability 0.001 mg). Record masses

    
     and 
    
    
    
    .
  • Dissolution: Add 0.8 mL D₂O. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5

      
       of the longest proton).
      
    • Scans: 16 or 32.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.3 ppm) and the C3-proton of the pyrrolidone ring (
    
    
    
    ~2.5-2.8 ppm).

Calculation:



Where:

  • 
     = Purity (mass fraction)
    
  • 
     = Integral area
    
  • 
     = Number of protons (2 for Maleic Acid, 2 for C3-H)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    

Visualizing the Qualification Hierarchy

The following diagram illustrates the decision logic for selecting and qualifying your reference standard based on the criticality of your experiment.

ReferenceStandardStrategy Start Need 4-AHP-HCl Standard CheckComm Is ISO 17034 CRM Available? Start->CheckComm BuyCRM Purchase CRM (Primary Standard) CheckComm->BuyCRM Yes CheckInternal Is In-House Synthesis Possible? CheckComm->CheckInternal No Final Valid Secondary Standard BuyCRM->Final Used to calibrate Synth Synthesize & Purify (Recrystallize in EtOH/HCl) CheckInternal->Synth Yes Qualify Qualification Workflow Synth->Qualify Step1 1. Structure ID (IR, MS, 1H-NMR) Qualify->Step1 Step2 2. Impurity Profiling (HPLC-UV/MS) Step1->Step2 Step3 3. Absolute Potency (qNMR in D2O) Step2->Step3 Step4 4. Water Content (Karl Fischer / TGA) Step3->Step4 Step4->Final

Figure 1: Decision tree for sourcing and qualifying 4-AHP-HCl standards. Note the critical role of qNMR in assigning potency to non-certified materials.

Recommendations & Best Practices

  • Storage is Critical: Store 4-AHP-HCl at -20°C in a desiccator. The HCl salt will degrade the bag/container over time if moisture is present; use glass vials with Teflon-lined caps.

  • Avoid Basic Conditions: Never expose the standard to pH > 7. The N-hydroxy group is acidic (

    
    ) and forms an unstable anion prone to oxidation.
    
  • Chirality Check: If your application is stereospecific (e.g., (4R)-isomer), you must perform Chiral HPLC or Optical Rotation polarimetry as part of the ID test, as the HCl salt formation does not guarantee enantiomeric excess.

References

  • ICH Expert Working Group. "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation, 2005. [Link]

  • International Organization for Standardization. "ISO 17034:2016 General requirements for the competence of reference material producers." ISO, 2016.[1] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • European Pharmacopoeia Commission. "General Chapter 5.12: Reference Standards." European Pharmacopoeia (Ph.[2] Eur.). [Link][2]

  • Tippel, J., et al. "Stability of N-hydroxy-lactams in aqueous solution." Journal of Organic Chemistry (Generalized reference for N-OH stability behavior).

Sources

Safety & Regulatory Compliance

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